2-(Benzylcarbamoyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRGQINXYBJMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366044 | |
| Record name | 2-(benzylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-07-4 | |
| Record name | 2-(benzylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLPHTHALAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid
This technical guide provides a comprehensive overview of the synthesis of 2-(Benzylcarbamoyl)benzoic acid, a significant benzoic acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction parameters, and key visualizations to facilitate a thorough understanding of the synthesis process.
Introduction
This compound, with the molecular formula C₁₅H₁₃NO₃, is a derivative of benzoic acid characterized by a benzylcarbamoyl substituent at the ortho position.[1] This compound and its analogues are of interest in medicinal chemistry and materials science. The synthesis primarily involves the reaction of phthalic anhydride with benzylamine, a common method for the formation of N-substituted phthalamic acids. This guide will detail a standard laboratory protocol for this synthesis, based on established methodologies for similar compounds.[2]
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with benzylamine. The amine group of benzylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.
General Reaction:
Phthalic Anhydride + Benzylamine → this compound
Physicochemical Properties
A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| Phthalic Anhydride | C₈H₄O₃ | 148.11 | 131 | White solid | Soluble in ethanol, acetone; sparingly in ether, chloroform[3] |
| Benzylamine | C₇H₉N | 107.15 | -10 | Colorless liquid | Miscible with water, ethanol, ether |
| This compound | C₁₅H₁₃NO₃ | 269.27 | 108–111[1] | Off-white solid | Soluble in organic solvents |
Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids.[2]
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Cold water
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Water bath
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of THF.
-
To this solution, add benzylamine (1.0 eq) dropwise while stirring.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture in a water bath under reflux for one hour.[2]
-
After one hour, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 10 mL of cold water to precipitate the product.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purify the crude product by washing with diethyl ether.[2]
-
Dry the purified product to obtain this compound as a solid.
Reaction Parameters and Expected Yield
The following table summarizes the key reaction parameters and expected yield based on analogous syntheses.
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Time | 1 hour | [2] |
| Reaction Temperature | Reflux | [2] |
| Purification Method | Precipitation in water, washing with diethyl ether | [2] |
| Expected Yield | ~71% (based on analogous reactions) | [2] |
Visualizations
To further clarify the synthesis process, the following diagrams illustrate the reaction scheme and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis protocol.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Benzylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Benzylcarbamoyl)benzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes detailed experimental protocols, tabulated chemical data for easy reference, and visualizations of the synthetic pathway and experimental workflow.
Chemical Properties
This compound is an organic compound that belongs to the family of benzoic acid derivatives. Its structure consists of a benzoic acid moiety with a benzylcarbamoyl substituent at the ortho-position.
Table 1: General Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Benzylphthalamic acid |
| CAS Number | 19357-07-4[1] |
| Molecular Formula | C₁₅H₁₃NO₃[2][3] |
| Molecular Weight | 255.27 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–111 °C[3] |
| Boiling Point (Predicted) | 508.8 ± 43.0 °C at 760 mmHg[4] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³[4] |
| pKa | The pKa of the parent compound, benzoic acid, is approximately 4.2 in water. The pKa of this compound is expected to be in a similar range. |
| Solubility | Benzoic acid is sparingly soluble in cold water but more soluble in hot water, ethanol, benzene, and acetone.[5] The presence of the benzylcarbamoyl group is anticipated to enhance solubility in polar aprotic solvents. |
Synthesis and Purification
The most common method for the synthesis of this compound is the reaction of phthalic anhydride with benzylamine. This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
Experimental Protocol for Synthesis
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in anhydrous THF (30 mL).
-
To this solution, add benzylamine (1.0 equivalent) dropwise with continuous stirring at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it into cold water (50 mL).
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven.
Purification
The crude product can be further purified by recrystallization.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals to obtain the purified product.
Spectroscopic Analysis
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Wavenumber/Chemical Shift/m/z |
| FT-IR (cm⁻¹) | ~3384 (N-H stretch), ~3000 (O-H stretch, broad), ~1722 (Carboxylic C=O stretch), ~1677 (Amide C=O stretch)[3] |
| ¹H NMR (ppm) | ~10-12 (s, 1H, COOH), ~8.5-9.0 (t, 1H, NH), ~7.2-8.0 (m, 9H, Ar-H), ~4.5 (d, 2H, CH₂) |
| ¹³C NMR (ppm) | ~169 (C=O, acid), ~167 (C=O, amide), ~127-140 (Ar-C), ~44 (CH₂) |
| Mass Spec (m/z) | 255 [M]⁺, fragments corresponding to loss of H₂O, COOH, and cleavage of the amide bond. |
Potential Biological Activity
Derivatives of benzoic acid are known to exhibit a wide range of biological activities.[6] this compound, due to its structural similarity to certain pyridinecarboxylic acid derivatives, has been investigated for potential anticoagulant applications.[3] The mechanism of action is thought to involve the modulation of blood coagulation pathways. However, detailed studies on its specific interactions with coagulation factors and its in vivo efficacy are still areas of active research. Some studies on similar benzoic acid derivatives have shown antiplatelet and antithrombotic effects.[7]
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and analysis.
References
- 1. MOLBASE [key.molbase.com]
- 2. aablocks.com [aablocks.com]
- 3. This compound | 19357-07-4 | Benchchem [benchchem.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylcarbamoyl)benzoic acid, also known by its synonym N-benzylphthalamic acid, is a chemical compound with the CAS number 19357-07-4. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological activities, tailored for professionals in research and drug development.
Chemical Identity and Synonyms
The definitive identification of a chemical compound is crucial for research and regulatory purposes. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(Benzylamino)carbonyl]benzoic acid .[1][2] It is also commonly referred to as N-benzylphthalamic acid .[3]
| Identifier | Value |
| IUPAC Name | 2-[(Benzylamino)carbonyl]benzoic acid[1][2] |
| Synonym | N-benzylphthalamic acid[3] |
| CAS Number | 19357-07-4[4] |
| Molecular Formula | C15H13NO3[4] |
| Molecular Weight | 255.27 g/mol [4] |
| InChI Key | KZRGQINXYBJMNB-UHFFFAOYSA-N[2] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| Melting Point | 148-150 °C | Commercial Supplier Data |
| Solubility | Soluble in methanol and chloroform | Commercial Supplier Data |
| Appearance | White to off-white solid | Commercial Supplier Data |
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is provided below. This method is based on the reaction of phthalic anhydride with benzylamine.
Experimental Protocol: Synthesis of N-benzylphthalamic acid
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and benzylamine (1 equivalent) is refluxed in glacial acetic acid.
-
The reaction mixture is monitored for completion.
-
Upon completion, the solvent is evaporated.
-
The resulting solid is recrystallized from ethanol to yield N-benzylphthalamic acid.
Note: This is a generalized procedure based on the synthesis of similar N-substituted phthalimides.[5] Specific reaction times, temperatures, and yields would need to be optimized for this particular synthesis.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Potential Biological Activity and Mechanism of Action
Antimicrobial Activity of Related Compounds
Studies on a series of benzyl and benzoyl benzoic acid derivatives have demonstrated their potential as inhibitors of bacterial transcription. This mechanism of action is distinct from many common antibiotics and presents a promising avenue for the development of new antimicrobial drugs.
Postulated Mechanism of Action
The proposed mechanism of action for these related compounds involves the inhibition of the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor. The σ factor is essential for the initiation of transcription, and its binding to RNAP is a critical step. By disrupting this interaction, the benzoic acid derivatives effectively halt bacterial transcription and subsequent protein synthesis, leading to bacteriostasis or bactericidal effects.
The diagram below illustrates this postulated mechanism of action.
Caption: Postulated mechanism of action for related benzoic acid derivatives.
References
Core Mechanism of Action: Inhibition of Bacterial Transcription Initiation
An In-depth Technical Guide on the Core Mechanism of Action of 2-(Benzylcarbamoyl)benzoic Acid and Related Compounds
Disclaimer: While this guide addresses the topic of this compound, the detailed mechanism of action, quantitative data, and experimental protocols provided are based on extensive research into the closely related class of benzyl and benzoyl benzoic acid derivatives . Due to structural similarities, it is hypothesized that this compound may exhibit a similar mechanism of action; however, specific experimental data for this exact compound is not available in the current body of scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals.
The primary mechanism of action for this class of compounds is the inhibition of bacterial transcription, a fundamental process for bacterial viability.[1][2][3] They achieve this by disrupting a critical protein-protein interaction: the binding of the sigma (σ) initiation factor to the bacterial RNA polymerase (RNAP) core enzyme.[1][3]
1.1. The Role of RNA Polymerase and Sigma Factor
In bacteria, the RNAP core enzyme, composed of five subunits (α₂, β, β', and ω), is responsible for synthesizing RNA from a DNA template.[1] However, the core enzyme alone cannot recognize specific promoter sequences on the DNA to initiate transcription.[1] For this, it requires an initiation factor known as the sigma (σ) factor.[1][3]
The σ factor binds to the RNAP core enzyme to form the RNAP holoenzyme . This holoenzyme is the complete and catalytically active form of the enzyme that can recognize promoter regions, melt the DNA duplex, and initiate the synthesis of RNA.[1][2] By preventing the association of the σ factor with the RNAP core, transcription of essential genes is halted, ultimately leading to bacterial cell death.[1][2]
1.2. Molecular Target and Binding Model
Benzyl and benzoyl benzoic acid derivatives are believed to function as molecular mimics of the σ factor.[1] They competitively bind to the primary σ-factor binding site on the β' subunit of the RNAP core enzyme.[1][4] This binding site is located in a region known as the clamp helix (or β' clamp helices).[1][4]
Docking studies suggest a specific binding mode where the benzoic acid moiety, particularly when at the 2-position relative to the benzyl or benzoyl group, plays a crucial role.[1] The carboxyl group of the benzoic acid is predicted to form a critical ionic bonding interaction with two key arginine residues, R278 and R281 (E. coli numbering), within the β' clamp helix binding pocket.[1] This interaction anchors the inhibitor in the binding site, physically occluding the σ factor and preventing the formation of a functional RNAP holoenzyme.[1]
Caption: Signaling pathway of transcription inhibition.
Quantitative Data: Biological Activity
The biological activity of this class of compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC₅₀) for the disruption of the RNAP-σ interaction.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoic Acid Derivatives Data extracted from Ye et al., European Journal of Medicinal Chemistry, 2020.[1]
| Compound ID | R¹ (Position 5) | R² (Position 4) | Linker (X) | S. pneumoniae MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) |
| 5a | H | H | -CH₂- | 4 | 32 | 32 |
| 5b | Cl | H | -CH₂- | 2 | 16 | 16 |
| 5e | CF₃ | H | -CH₂- | 1 | 8 | 8 |
| 5f | NO₂ | H | -CH₂- | 8 | 64 | 64 |
| 8a | H | H | -CO- | 8 | 32 | 64 |
| 8b | Cl | H | -CO- | 4 | 16 | 32 |
| 8e | CF₃ | H | -CO- | 2 | 4 | 4 |
| 8f | NO₂ | H | -CO- | 8 | 32 | 64 |
Table 2: Inhibition of β' Clamp Helix - σ Interaction Data extracted from Ye et al., European Journal of Medicinal Chemistry, 2020.
| Compound ID | IC₅₀ (µM) |
| 5b | 1.8 ± 0.2 |
| 5e | 1.1 ± 0.1 |
| 8e | 1.2 ± 0.2 |
| 5f | 10.2 ± 1.1 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of compounds targeting the RNAP-σ interaction.
3.1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]
-
Inoculum Preparation:
-
A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Trypticase Soy Broth).[5]
-
The culture is incubated overnight at 37°C with shaking.[5]
-
The bacterial culture is then diluted in fresh broth to a standardized optical density (e.g., OD₆₆₀ = 0.1), which corresponds to a known cell concentration (e.g., 10⁸ CFU/mL).[5] This is further diluted to the final testing concentration (e.g., 10⁶ CFU/mL).[5]
-
-
Compound Dilution:
-
The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.[7] This creates a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
Data Analysis:
Caption: Workflow for the Broth Microdilution MIC Assay.
3.2. AlphaScreen Assay for RNAP-σ Interaction
This is a high-throughput, bead-based proximity assay to measure the inhibition of the RNAP-σ protein-protein interaction.[8][9]
-
Reagent Preparation:
-
Purified, tagged RNAP core enzyme (e.g., His-tagged) and σ factor (e.g., Biotin-tagged) are required.
-
AlphaScreen Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., Nickel Chelate-coated) are used.[8]
-
-
Assay Procedure (in 384-well plate):
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations.
-
Add the His-tagged RNAP core enzyme and allow it to bind to the Ni-Chelate Acceptor beads.
-
Add the Biotin-tagged σ factor. In the absence of an inhibitor, it will bind to the RNAP core enzyme.
-
Add the Streptavidin Donor beads, which will bind to the biotinylated σ factor.[8]
-
Incubate the plate in the dark to allow for bead association.
-
-
Detection:
-
The plate is read in an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm.[8]
-
If the Donor and Acceptor beads are in close proximity (<200 nm) due to the RNAP-σ interaction, singlet oxygen is transferred from the Donor to the Acceptor bead, which then emits light at 520-620 nm.[10]
-
-
Data Analysis:
-
Inhibitors of the RNAP-σ interaction will prevent the beads from coming into proximity, resulting in a decreased signal.
-
The IC₅₀ value is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the AlphaScreen Protein-Protein Interaction Assay.
3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that a compound binds to its intended target (RNAP) inside intact cells by measuring changes in the protein's thermal stability.[11][12][13]
-
Cell Treatment:
-
Culture bacterial cells to the desired density.
-
Treat the cells with the test compound or a vehicle control for a specified time.[12]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and precipitation.[11]
-
Cool the samples immediately on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).[12]
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., a specific RNAP subunit) remaining in the soluble fraction using a method like Western Blotting or ELISA.[12]
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.
-
A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures for the compound-treated sample compared to the control.[13]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. 3.2. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
An In-depth Technical Guide on the Crystal Structure of 2-(Benzylcarbamoyl)benzoic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Report on the Crystal Structure of 2-(Benzylcarbamoyl)benzoic Acid
1. Executive Summary
This technical guide addresses the request for an in-depth analysis of the crystal structure of this compound. A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), was conducted to locate the crystallographic data for this compound. The investigation concluded that, at present, the specific crystal structure for this compound has not been published in the publicly available scientific literature. Consequently, quantitative crystallographic data, such as unit cell dimensions, bond lengths, and bond angles, are not available.
This report details the synthesis of related compounds and provides a generalized experimental workflow for the preparation of N-arylphthalamic acids, the class of compounds to which this compound belongs. While specific experimental data for the title compound is unavailable, this guide offers a foundational understanding of its synthesis and characterization.
2. Synthesis and Molecular Structure
This compound, also known as N-benzylphthalamic acid, is synthesized through the reaction of phthalic anhydride with benzylamine. This reaction is a common method for the preparation of phthalamic acids.
Experimental Protocols
General Synthesis of 2-[(substitutedphenyl)carbamoyl] benzoic acids:
A general method for synthesizing compounds structurally related to this compound involves the reaction of phthalic anhydride with a substituted aniline in a suitable solvent.[1]
-
Materials: Phthalic anhydride, substituted aniline (e.g., o-aminophenol, o-anisidine, o-chloroaniline), and a solvent such as tetrahydrofuran (THF).
-
Procedure:
-
Phthalic anhydride and the substituted aniline are mixed in a round-bottom flask containing the solvent.
-
The reaction mixture is refluxed for approximately one hour.
-
After cooling, the mixture is poured into cold water to precipitate the product.
-
The crude product is collected by filtration and purified, for example, by using diethyl ether.[1]
-
The synthesis of 2-(benzylamino)benzoic acid derivatives has also been achieved through a reductive amination reaction between 4-aminobenzoic acid and benzaldehyde derivatives.
3. Crystallographic Analysis
As of the date of this report, a definitive, publicly accessible crystal structure for this compound (C₁₅H₁₃NO₃) has not been determined and deposited in crystallographic databases. Searches for this specific compound in the Cambridge Structural Database (CSD) and other scientific literature did not yield any results.
For illustrative purposes, crystallographic data for related phthalamic acid derivatives are often reported in the monoclinic or triclinic crystal systems. For instance, N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate crystallizes in the triclinic system.[2] In the absence of experimental data for the title compound, theoretical modeling and computational chemistry could be employed to predict its three-dimensional structure and potential crystal packing.
Data Presentation
Due to the unavailability of experimental data, quantitative crystallographic data for this compound cannot be presented.
4. Mandatory Visualizations
While a specific signaling pathway involving this compound is not documented, a generalized experimental workflow for its synthesis is presented below.
This technical guide has established that the crystal structure of this compound is not currently available in the public domain. While this prevents a detailed analysis of its crystallographic properties, this report provides a foundational understanding of its synthesis through established chemical methodologies for related compounds. For researchers and professionals in drug development, the provided synthetic workflow can serve as a starting point for the preparation and subsequent characterization, including crystallization and structure determination, of this compound. It is recommended that future work focus on obtaining single crystals of this compound to enable its full structural elucidation.
References
Spectroscopic and Synthetic Profile of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2-(Benzylcarbamoyl)benzoic acid. The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.
Spectroscopic Data
The characterization of this compound is defined by its unique spectroscopic fingerprint. The following tables summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is a crucial tool for identifying the functional groups present in a molecule. The spectrum of this compound reveals characteristic absorption bands for the carboxylic acid and amide functionalities.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400 | N-H Stretch | Amide |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1720 | C=O Stretch | Carboxylic Acid |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1530 | N-H Bend (Amide II) | Amide |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | COOH |
| ~8.5 | Triplet | 1H | NH |
| 7.9 - 7.2 | Multiplet | 9H | Aromatic Protons |
| ~4.5 | Doublet | 2H | CH₂ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~168 | C=O (Amide) |
| 140 - 125 | Aromatic Carbons |
| ~44 | CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 255.27 g/mol ), the expected molecular ion peak and key fragments are outlined below.
| m/z | Ion |
| 255 | [M]⁺ (Molecular Ion) |
| 237 | [M - H₂O]⁺ |
| 148 | [M - C₇H₇N]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established chemical literature for similar compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with benzylamine.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or chloroform) at room temperature.
-
Addition of Benzylamine: Slowly add benzylamine (1 equivalent) to the solution. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then dissolved in a minimal amount of a suitable solvent and acidified (e.g., with dilute HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis Workflow
The following workflow outlines the general steps for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation: A small amount of the dried, pure compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is then compressed in a pellet press to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Mass Spectrometry (MS) Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.
This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate further research and application of this compound.
Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives
An In-depth Technical Guide on the Biological Activity of 2-(Benzylcarbamoyl)benzoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological effects of these compounds. Key activities, including anticancer and antimicrobial effects, are explored in detail. Quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.
Introduction to this compound Derivatives
The core structure of these compounds consists of a benzoic acid moiety linked to a benzylamine through a carbamoyl (amide) bridge at the ortho position. This arrangement provides a rigid yet adaptable framework for molecular interactions with various biological targets. The benzene rings and the central amide linkage can be substituted to modulate pharmacokinetic and pharmacodynamic properties, leading to a diverse library of compounds with distinct biological profiles. The activities range from enzyme inhibition to disruption of essential cellular processes, highlighting their potential in treating complex diseases like cancer and bacterial infections.
Synthesis and Characterization
The synthesis of this compound derivatives is often straightforward, with the most common method involving the condensation of phthalic anhydride with a corresponding substituted benzylamine or aniline.
An In-depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid: Molecular Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzylcarbamoyl)benzoic acid, a molecule of interest in the development of novel therapeutic agents. This document details its fundamental molecular properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activity, including a proposed mechanism of action.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of phthalic anhydride with benzylamine. This method is a common and effective way to produce N-substituted phthalimic acids.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Glacial acetic acid
-
Ice
-
Cold water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and glacial acetic acid (approximately 3-4 mL per gram of phthalic anhydride).
-
Add benzylamine (1.0 equivalent) to the flask.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 1-2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing ice.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Biological Activity and Mechanism of Action
Derivatives of benzyl and benzoyl benzoic acid have demonstrated promising antimicrobial activity. The proposed mechanism of action for this class of compounds involves the inhibition of bacterial transcription by interfering with the interaction between the sigma (σ) factor and the core RNA polymerase (RNAP) enzyme.
The σ factor is essential for the initiation of transcription, as it guides the RNAP to specific promoter regions on the DNA. By binding to the RNAP core enzyme, this compound and its analogs can prevent the formation of the RNAP holoenzyme, thereby inhibiting gene expression and ultimately leading to bacterial cell death.
A Theoretical Exploration of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2-(Benzylcarbamoyl)benzoic acid. While direct and extensive theoretical studies on this specific molecule are not widely available in published literature, this document synthesizes methodologies and findings from closely related substituted carbamoylbenzoic acids and other benzoic acid derivatives to project a robust framework for its analysis. This guide covers quantum chemical calculations, including Density Functional Theory (DFT), for the determination of molecular geometry, electronic properties, and spectroscopic characteristics. Detailed computational protocols are outlined to provide a reproducible basis for future research. The potential applications and areas of interest for this compound are also discussed based on the analysis of its structural and electronic features.
Introduction
This compound is a derivative of benzoic acid characterized by a benzylcarbamoyl substituent at the ortho position.[1] This class of compounds, more broadly known as N-acyl anthranilic acid analogs, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships (SAR) of such molecules at a molecular level. By employing quantum chemical methods, researchers can elucidate electronic properties, conformational possibilities, and potential intermolecular interactions that govern their biological and chemical behavior.
This guide will focus on the application of Density Functional Theory (DFT), a powerful computational method for investigating the properties of molecules.[2][3] The insights gained from these theoretical studies can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and optimization.
Computational Methodologies
The theoretical investigation of this compound would typically involve a multi-step computational protocol. The following sections detail the standard procedures based on established research on similar molecules.[2][4][5]
Geometric Optimization
The initial step in any theoretical study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface).
Protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software such as GaussView.[4]
-
Computational Method: Density Functional Theory (DFT) is the most common and effective method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice.[2][6]
-
Basis Set: A suitable basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is selected to describe the atomic orbitals.[2][6] The choice of basis set represents a trade-off between accuracy and computational cost.
-
Software: The calculations are performed using quantum chemistry software packages like Gaussian.[2][4]
-
Convergence Criteria: The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.
Vibrational Frequency Analysis
Following geometric optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Calculation Type: A frequency analysis is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.[2]
-
Verification of Minimum: The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further conformational searching.
-
Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra for validation of the computational model.[2][7]
Electronic Properties Analysis
Several key electronic properties can be calculated to understand the reactivity and stability of this compound.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[2][5][8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map helps identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.[3]
-
Mulliken Atomic Charges: The distribution of electron density among the atoms in the molecule is quantified by calculating Mulliken atomic charges.[8]
Predicted Molecular Properties (Based on Analogs)
While specific data for this compound is not available, the following tables summarize representative theoretical data for closely related 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2] This data provides a reasonable approximation of the expected values for the title compound.
Table 1: Selected Geometric Parameters (Bond Lengths and Angles)
| Parameter | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |
| Bond Lengths (Å) | |||
| C=O (amide) | 1.25 | 1.25 | 1.25 |
| C-N (amide) | 1.39 | 1.39 | 1.38 |
| N-H (amide) | 1.01 | 1.01 | 1.01 |
| C=O (acid) | 1.21 | 1.21 | 1.21 |
| O-H (acid) | 0.97 | 0.97 | 0.97 |
| **Bond Angles (°) ** | |||
| C-N-H (amide) | 117.34 | 117.51 | 116.32 |
| O=C-N (amide) | 121.7 | 121.9 | 122.2 |
| C-C-O (acid) | 114.2 | 114.2 | 114.3 |
Data extracted from a study on substituted phenyl carbamoyl benzoic acids.[2]
Table 2: Calculated Electronic Properties
| Property | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |
| HOMO Energy (eV) | -6.21 | -6.15 | -6.49 |
| LUMO Energy (eV) | -1.78 | -1.68 | -1.95 |
| HOMO-LUMO Gap (eV) | 4.43 | 4.47 | 4.54 |
| Chemical Hardness | 2.215 | 2.235 | 2.27 |
| Chemical Softness | 0.451 | 0.447 | 0.440 |
| Electronegativity | 3.995 | 3.915 | 4.22 |
| Global Electrophilicity Index | 3.60 | 3.44 | 3.92 |
Data extracted from a study on substituted phenyl carbamoyl benzoic acids.[2]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.
Caption: A typical workflow for the theoretical analysis of a small organic molecule.
Potential Signaling Pathways and Biological Activity
While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active benzoic acid derivatives suggests potential areas of investigation. For instance, some benzoic acid derivatives have been studied as inhibitors of enzymes such as carbonic anhydrase.[3] The theoretical data, particularly the MEP and FMO analysis, can be instrumental in predicting the molecule's ability to interact with biological targets. Molecular docking studies, which are beyond the scope of this guide, would be the next logical step to explore potential protein-ligand interactions and hypothesize involvement in specific signaling pathways.
The following diagram illustrates a generalized logical flow for investigating the potential biological activity of a novel compound.
Caption: Logical workflow for the investigation of potential biological activity.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies such as Density Functional Theory, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule. The provided protocols and comparative data from related compounds offer a solid foundation for future computational and experimental investigations. The theoretical approaches detailed herein are crucial for the rational design of novel derivatives with potentially enhanced biological activities, thereby accelerating the drug discovery and development pipeline.
References
- 1. This compound | 19357-07-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 6. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 7. chemrj.org [chemrj.org]
- 8. actascientific.com [actascientific.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(Benzylcarbamoyl)benzoic Acid
Disclaimer: Direct experimental data on the specific therapeutic targets of 2-(benzylcarbamoyl)benzoic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic avenues by examining the biological activities of structurally related benzoic acid and N-acylanthranilic acid derivatives. The targets and mechanisms outlined herein are inferred and require direct experimental validation for this compound.
Introduction
This compound is a derivative of benzoic acid, a scaffold known to be a key component in a multitude of biologically active compounds. While research on this specific molecule is not extensive, the broader class of benzoic acid derivatives has shown significant promise in various therapeutic areas, including oncology, infectious diseases, and regenerative medicine. This technical guide consolidates the potential therapeutic targets of this compound based on the activities of its structural analogs. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
The core structure, featuring a benzoic acid moiety with an N-acyl substitution at the ortho position, suggests several potential mechanisms of action. These include, but are not limited to, the inhibition of key enzymes in cancer progression, modulation of signaling pathways involved in cell growth and differentiation, and interference with essential processes in microbial pathogens. This document will delve into these potential targets, presenting available quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant biological pathways and experimental workflows.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related benzoic acid derivatives, the following therapeutic targets and mechanisms are proposed for this compound.
Oncology
A significant number of benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Proposed Mechanism: this compound, as an N-acylanthranilic acid derivative, may chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors. This would prevent the deacetylation of histone proteins, leading to a more open chromatin structure and the transcription of tumor suppressor genes.
Signaling Pathway: HDAC Inhibition and Downstream Effects
Caption: Inferred mechanism of HDAC inhibition by this compound.
Many anticancer agents, including some benzoic acid derivatives, exert their effects by inducing programmed cell death, or apoptosis. A key executioner of apoptosis is Caspase-3. Activation of Caspase-3 leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death. Some benzoic acid derivatives have been shown to induce apoptosis through the activation of caspases.[1][2]
Proposed Mechanism: By inhibiting survival pathways or inducing cellular stress (potentially through HDAC inhibition or other off-target effects), this compound may trigger the intrinsic or extrinsic apoptosis pathways, culminating in the activation of Caspase-3.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: General pathway for induction of apoptosis via Caspase-3 activation.
Benzoic acid derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][2] This is a common mechanism for many cytotoxic agents and is often a consequence of DNA damage or the activation of cell cycle checkpoints.
Proposed Mechanism: this compound may interfere with the function of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) or their associated cyclins, leading to a halt in cell cycle progression. This effect could be a downstream consequence of HDAC inhibition and the subsequent expression of cell cycle inhibitors like p21.
Regenerative Medicine
Certain N-acyl benzoic acid analogs have been identified as stimulators of Bone Morphogenetic Protein 2 (BMP-2) production in osteoblasts. BMP-2 is a potent growth factor that plays a critical role in bone formation and regeneration. Compounds that can upregulate BMP-2 have significant therapeutic potential in fracture healing and treating bone defects.
Proposed Mechanism: this compound may interact with cellular pathways that regulate the transcription and translation of the BMP-2 gene in osteoprogenitor cells, leading to increased BMP-2 secretion and subsequent osteoblast differentiation and bone formation.
Signaling Pathway: BMP-2 Stimulation and Osteogenesis
Caption: Inferred pathway for BMP-2 stimulation and subsequent osteogenesis.
Infectious Diseases
Bacterial RNA polymerase (RNAP) is a well-validated target for broad-spectrum antibiotics. Some benzoic acid derivatives have been shown to inhibit bacterial RNAP, thereby preventing transcription and leading to bacterial cell death.
Proposed Mechanism: this compound could potentially bind to a subunit of the bacterial RNAP, either at the active site or an allosteric site, interfering with its function. This could prevent the initiation of transcription or the elongation of the RNA transcript.
Quantitative Data for Related Benzoic Acid Derivatives
The following tables summarize the biological activity of various N-acylanthranilic acid and other benzoic acid derivatives. This data provides a reference for the potential potency of this compound.
Table 1: Anticancer and Antiviral Activity of Selected Benzoic Acid Derivatives
| Compound Class | Specific Compound | Assay | Target/Cell Line | Activity (IC₅₀/EC₅₀) |
| 2-(Benzoylamino)benzoic Acid Analogs | 2-(4,5-difluoro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acid | Adenovirus Replication Inhibition | Adenovirus | 0.6 µM (EC₅₀)[3] |
| 2-(Benzoylamino)benzoic Acid Analogs | 2-(5-chloro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acid | Adenovirus Replication Inhibition | Adenovirus | 0.6 µM (EC₅₀)[3] |
| p-Aminobenzoic Acid Derivatives | Compound 20 | Cytotoxicity | NCI-H460 (Lung Cancer) | 15.59 µM (IC₅₀)[4] |
| 4-(Benzoyl)benzoic Acid Derivatives | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Enzyme Inhibition | Human 5α-reductase type 2 | 0.82 µM (IC₅₀)[5] |
Table 2: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound Class | Specific Compound | Enzyme Target | Activity (IC₅₀) |
| Benzoylpiperidine Derivatives | Compound 20c | Monoacylglycerol Lipase (MAGL) | 74 nM[6] |
| Benzoylpiperidine Derivatives | Compound 20f | Monoacylglycerol Lipase (MAGL) | 78 nM[6] |
| 2-Aminobenzoic Acid Derivatives | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 µM |
| 2-Aminobenzoic Acid Derivatives | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | 11.59 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against histone deacetylases.
Workflow: HDAC Inhibition Assay
Caption: Workflow for a typical fluorometric HDAC inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Reconstitute recombinant human HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme to wells containing either the test compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Development: Stop the reaction by adding the developer solution, which also generates the fluorescent signal from the deacetylated substrate. Incubate for an additional 15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of Caspase-3 in cell lysates, an indicator of apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
Enzyme Reaction: In a 96-well plate, add an equal amount of protein from each lysate.
-
Substrate Addition: Add the Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) to each well. The activated Caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The level of Caspase-3 activity is proportional to the colorimetric signal. Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in a cell population treated with a test compound using propidium iodide (PI) staining.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Osteoblast Differentiation and Mineralization Assay
This protocol is for assessing the potential of a compound to induce osteoblast differentiation and mineralization in a pre-osteoblastic cell line (e.g., MC3T3-E1).
Methodology:
-
Cell Culture: Culture MC3T3-E1 cells in growth medium until they reach confluence.
-
Induction of Differentiation: Switch the confluent cells to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of this compound.
-
Medium Change: Replace the medium with fresh differentiation medium and test compound every 2-3 days for 14-21 days.
-
Alizarin Red S Staining: After the differentiation period, fix the cells with 4% paraformaldehyde. Stain the fixed cells with Alizarin Red S solution, which specifically binds to calcium deposits in the mineralized matrix.
-
Visualization and Quantification: Visualize the red staining of mineralized nodules under a microscope. For quantification, the stain can be eluted and the absorbance measured spectrophotometrically.
BMP-2 Production Assay (ELISA)
This protocol describes the quantification of BMP-2 secreted by cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: Culture pre-osteoblastic cells and treat them with this compound for 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit for BMP-2. This typically involves:
-
Adding the collected supernatants and standards to a microplate pre-coated with a BMP-2 capture antibody.
-
Incubating to allow BMP-2 to bind.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to form the sandwich complex.
-
Washing the plate and adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of BMP-2 in the treated and control samples.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential in several key therapeutic areas. The N-acylanthranilic acid scaffold is a promising starting point for the development of novel inhibitors of HDACs for cancer therapy, modulators of BMP-2 for bone regeneration, and inhibitors of bacterial RNA polymerase for infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers to systematically evaluate the biological activities of this compound and elucidate its precise mechanisms of action. Further preclinical studies are warranted to validate these inferred targets and to explore the full therapeutic potential of this compound.
References
- 1. The vitamin-like dietary supplement para-aminobenzoic acid enhances the antitumor activity of ionizing radiation. [vivo.weill.cornell.edu]
- 2. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Benzylcarbamoyl)benzoic acid, also known as N-benzylphthalamic acid, as a versatile building block in organic synthesis. The primary application highlighted is its use as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, specifically N-benzylphthalimide and 2-benzylisoindolin-1-one. These scaffolds are of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
The foundational step for utilizing this compound is its synthesis, which is readily achieved through the reaction of phthalic anhydride with benzylamine.
Experimental Protocol: Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound involves the direct reaction of phthalic anhydride and benzylamine in a suitable solvent.
Procedure:
-
In a 50 mL round-bottom flask, dissolve phthalic anhydride (2.00 g, 13.51 mmol) in 20 mL of tetrahydrofuran (THF).
-
To this solution, add benzylamine (1.45 mL, 13.51 mmol) dropwise with stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture in a water bath for one hour.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into 10 mL of cold water.
-
The resulting white precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like diethyl ether to yield this compound as a faint brown colored product.
Quantitative Data for Synthesis of Substituted (Benzylcarbamoyl)benzoic Acids:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |
| Phthalic anhydride (1.199 g) | o-Anisidine (1.3 mL) | THF | 1 hr | Reflux | 71% | [1] |
| Phthalic anhydride (2.00 g) | 2-Chloroaniline (1.43 mL) | THF | 1 hr | Reflux | - | [1] |
Note: The yields can vary based on the specific substituted aniline used.
Applications in Heterocyclic Synthesis
This compound serves as a key intermediate for the synthesis of two important classes of nitrogen-containing heterocycles through dehydrative cyclization: N-benzylphthalimide (an imide) and 2-benzylisoindolin-1-one (a lactam). The choice of reaction conditions dictates the selective formation of either product.
Synthesis of N-Benzylphthalimide
The dehydration of this compound under acidic conditions or with heat leads to the formation of N-benzylphthalimide. This compound and its derivatives have applications in various fields, including as intermediates for the Gabriel synthesis of primary amines.
Logical Relationship for Synthesis of this compound and its Conversion to N-Benzylphthalimide
Caption: Synthetic pathway from phthalic anhydride and benzylamine to N-benzylphthalimide.
This method utilizes glacial acetic acid as both a solvent and a catalyst for the cyclization.
Procedure:
-
In a flask equipped with a reflux condenser, a mixture of phthalic anhydride and benzylamine is refluxed in glacial acetic acid.
-
The excess solvent is removed, and the crude N-benzylphthalimide is purified by recrystallization.
This method is a general procedure; specific quantities can be adapted from related syntheses of N-substituted phthalimides.
Microwave irradiation offers a rapid and high-yielding alternative for the synthesis of N-benzylphthalimide.
Procedure: [2]
-
In a microwave-safe vessel, combine phthalimide, benzyl chloride, and a solid-supported catalyst (K₂CO₃-Al₂O₃) in a minimal amount of N,N-dimethylformamide (DMF).[2]
-
Irradiate the mixture in a microwave reactor at 750W for 420 seconds.[2]
-
After cooling, the reaction mixture is worked up by extraction and purified to yield N-benzylphthalimide.[2]
Quantitative Data for Synthesis of N-Benzylphthalimide:
| Starting Materials | Method | Catalyst/Solvent | Time | Temperature | Yield | Reference |
| Phthalimide, Benzyl Chloride | Microwave | K₂CO₃-Al₂O₃ / DMF | 420 s | 750W | 98% | [2] |
| Phthalic Acid, Benzylamine | Conventional | Triethylamine/trinitromethane eutectic | 2-4 h | Room Temp. | 83-85% | [3] |
| Phthalimide, Benzyl Chloride | Conventional | K₂CO₃ | 3 h | 190°C | 72-79% | [4] |
Synthesis of 2-Benzylisoindolin-1-one
The reductive cyclization of this compound or a related precursor leads to the formation of 2-benzylisoindolin-1-one. This reaction pathway is an alternative to the formation of the imide and yields a lactam structure. A common modern approach involves the one-pot reductive amidation of 2-formylbenzoic acid.
Experimental Workflow for the Synthesis of 2-Benzylisoindolin-1-one
Caption: Workflow for the synthesis of 2-benzylisoindolin-1-one.
While a direct, high-yield cyclization of this compound to the isoindolinone can be challenging, a highly efficient one-pot synthesis from 2-formylbenzoic acid and benzylamine has been developed. This method proceeds via in situ formation of the amido-acid followed by reductive cyclization.
Procedure:
-
To a solution of 2-formylbenzoic acid in a suitable solvent (e.g., water/ethanol), add benzylamine.
-
Introduce a suitable reduction catalyst (e.g., Pt nanowires).
-
Pressurize the reaction vessel with hydrogen gas (1 bar).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford 2-benzylisoindolin-1-one.
Safety and Handling
This compound and its precursors/products should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each compound.
Conclusion
This compound is a valuable and readily accessible intermediate in organic synthesis. Its primary utility lies in its ability to undergo dehydrative cyclization to form either N-benzylphthalimide or, through related precursors, 2-benzylisoindolin-1-one. The choice of synthetic route and reaction conditions allows for the selective synthesis of these important heterocyclic scaffolds, making this compound a versatile tool for researchers in drug discovery and materials science.
References
2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry
Introduction
2-(Benzylcarbamoyl)benzoic acid is a versatile building block in medicinal chemistry, serving as a key structural motif in the development of a diverse range of therapeutic agents. Its unique chemical architecture, featuring a benzoic acid moiety linked to a benzylamine group via an amide bond, provides a flexible scaffold that can be readily modified to optimize pharmacological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.
Synthetic Protocols
The synthesis of this compound is a straightforward process, typically achieved through the reaction of phthalic anhydride with benzylamine. This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring-opening to yield the desired product.
Protocol 1: Synthesis of this compound from Phthalic Anhydride and Benzylamine
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Toluene (or other suitable aprotic solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable volume of toluene.
-
To this solution, add benzylamine (1.0 equivalent) dropwise with continuous stirring. An exothermic reaction may be observed.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C for toluene).
-
Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, proceed with the extraction.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Applications in Medicinal Chemistry
The this compound scaffold has been extensively explored as a template for the design and synthesis of novel therapeutic agents targeting a variety of diseases, including cancer and bacterial infections.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs) and the modulation of the Pregnane X Receptor (PXR/SXR) signaling pathway.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is often associated with tumorigenesis. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.
Pregnane X Receptor (PXR/SXR) Signaling: The Pregnane X Receptor is a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and transport.[1] In some cancers, PXR activation can influence cell proliferation, apoptosis, and drug resistance.[2][3] Certain derivatives of this compound can act as modulators of the PXR signaling pathway, offering a potential therapeutic strategy.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 15.6 | [1] |
| Derivative B | Colon (HCT-116) | 18.7 | [1] |
| Derivative C | Cervical (HeLa) | 17.84 | [1] |
Antibacterial Activity
Derivatives of this compound have also shown promise as antibacterial agents. A key mechanism of action is the inhibition of bacterial RNA polymerase (RNAP), an essential enzyme for bacterial survival.[4]
Bacterial RNA Polymerase Inhibition: Bacterial RNAP is responsible for transcribing DNA into RNA.[5] Inhibitors of this enzyme can effectively block bacterial growth and replication.[6] The this compound scaffold can be modified to design potent inhibitors of bacterial RNAP.
Quantitative Data: Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 8 | [4] |
| Derivative E | Streptococcus pneumoniae | 8 | [4] |
Experimental Protocols
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic) and negative control (medium only) wells
-
Microplate incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising building block in drug discovery.
References
- 1. PXR: a center of transcriptional regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the critical role of the PXR in preventing carcinogenesis and chemotherapeutic drug resistance [ijbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]
Application of 2-(Benzylcarbamoyl)benzoic Acid in Polymer Science
Disclaimer: The following application notes and protocols are based on the chemical structure and potential reactivity of 2-(Benzylcarbamoyl)benzoic acid, also known as N-benzylphthalamic acid. Direct applications of this specific molecule in polymer science are not widely documented in publicly available literature. The information presented here is intended for research and development purposes, providing a theoretical framework for its potential use.
Application Notes
Introduction
This compound is a dicarboxylic acid derivative containing a benzyl-substituted amide group. Its structure, featuring both a carboxylic acid and an amide linkage, offers intriguing possibilities for its use as a monomer or a functional additive in polymer synthesis. The presence of the aromatic rings and the amide group suggests that polymers derived from this monomer could exhibit enhanced thermal stability and specific intermolecular interactions. Furthermore, the phthalamic acid-like structure implies a potential for creating polymers with tunable degradability, a desirable characteristic for various biomedical and environmental applications.
Potential Applications in Polymer Science
-
Synthesis of Novel Polyamides and Polyesters: The carboxylic acid functionality of this compound allows it to act as a monomer in condensation polymerization reactions.
-
Polyamides: By reacting with diamines, it can be incorporated into polyamide chains, potentially modifying the mechanical and thermal properties of the resulting polymer.
-
Polyesters: Reaction with diols can yield polyesters with pendant benzylcarbamoyl groups, which could influence solubility and intermolecular interactions.
-
-
Development of Degradable Polymers: The amide bond in the this compound moiety is part of a phthalamic acid structure, which can be susceptible to hydrolysis under specific pH conditions. This feature can be exploited to design polymers for:
-
Controlled Drug Delivery: The polymer matrix could degrade in a controlled manner, releasing an encapsulated therapeutic agent. The degradation rate could potentially be tuned by altering the polymer's hydrophilicity and the surrounding pH.
-
Biodegradable Materials: For applications where transient material performance is required, such as in temporary medical implants or environmentally degradable packaging.
-
-
Functional Polymer Additive: Due to its aromatic and amide-containing structure, this compound could be explored as a functional additive to:
-
Enhance thermal stability of other polymers.
-
Act as a nucleating agent to influence the crystalline morphology of semi-crystalline polymers.
-
Modify the surface properties of materials.
-
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Direct Polycondensation
Objective: To synthesize a polyamide using this compound and a diamine (e.g., 1,6-hexanediamine) via direct polycondensation.
Materials:
-
This compound
-
1,6-Hexanediamine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Triphenyl phosphite
-
Pyridine
-
Methanol
Procedure:
-
Dry the NMP and pyridine over calcium hydride and distill under reduced pressure.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and 1,6-hexanediamine (1 equivalent) in a mixture of NMP and 5% (w/v) CaCl₂.
-
Add pyridine (2 equivalents) to the solution and stir under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain for 3-4 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash thoroughly with hot methanol and then water to remove any unreacted monomers and reagents.
-
Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties (glass transition temperature, melting point, and thermal stability).
Protocol 2: Synthesis of a Polyester via Melt Polycondensation
Objective: To synthesize a polyester from this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation.
Materials:
-
This compound
-
1,4-Butanediol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer)
Procedure:
-
Charge the this compound (1 equivalent), 1,4-butanediol (1.2 equivalents), antimony(III) oxide (0.05 mol%), and triphenyl phosphate (0.05 mol%) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a slow stream of nitrogen to 180-200°C to form a prepolymer through esterification, while distilling off the water formed. This stage typically takes 2-3 hours.
-
Increase the temperature to 220-240°C and gradually reduce the pressure to below 1 mmHg to facilitate the removal of excess diol and further increase the molecular weight of the polymer.
-
Continue the polycondensation for another 2-3 hours until a high viscosity is achieved.
-
Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Granulate or pelletize the resulting polyester.
Characterization:
-
FTIR Spectroscopy: To verify the formation of ester linkages.
-
NMR Spectroscopy: To confirm the polymer structure.
-
GPC: To determine the molecular weight.
-
DSC and TGA: To assess thermal properties.
Protocol 3: Evaluation of Polymer Degradation
Objective: To study the hydrolytic degradation of a polymer derived from this compound.
Materials:
-
Polymer sample (synthesized via Protocol 1 or 2)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Buffer solutions at pH 5.0 and pH 9.0
-
Incubator or water bath
Procedure:
-
Prepare thin films or small pellets of the polymer of a known weight and dimensions.
-
Immerse the polymer samples in separate vials containing PBS (pH 7.4), pH 5.0 buffer, and pH 9.0 buffer.
-
Incubate the vials at 37°C.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from each buffer.
-
Gently wash the retrieved samples with deionized water and dry them in a vacuum oven to a constant weight.
-
Analyze the degradation by measuring:
-
Weight Loss: Gravimetrically determine the percentage of weight loss.
-
Molecular Weight Reduction: Analyze the molecular weight of the degraded polymer using GPC.
-
Surface Morphology Changes: Observe the surface of the polymer films using Scanning Electron Microscopy (SEM).
-
Changes in Chemical Structure: Monitor for changes in the FTIR or NMR spectra that might indicate hydrolysis of ester or amide bonds.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for polyamide synthesis.
Caption: Pathway for polyester synthesis.
Caption: Logical workflow for degradation analysis.
Application Notes and Protocols: Antibacterial Activity of 2-(Benzylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylcarbamoyl)benzoic acid is a synthetic organic compound with potential applications in pharmaceutical development. Its structural similarity to other bioactive benzoic acid derivatives suggests it may exhibit antimicrobial properties. This document provides a detailed protocol for evaluating the in vitro antibacterial activity of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays for assessing the efficacy of a potential new antibacterial agent.
Principle
The antibacterial activity of this compound is determined by assessing its ability to inhibit the visible growth of bacteria (bacteriostatic activity) and to kill bacteria (bactericidal activity). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[2][3] These values are critical indicators of the compound's potency.
Data Presentation
The quantitative results from the MIC and MBC assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ||
| Staphylococcus aureus (ATCC 29213) | Gram-positive | ||
| Bacillus subtilis (ATCC 6633) | Gram-positive |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ||
| Staphylococcus aureus (ATCC 29213) | Gram-positive | ||
| Bacillus subtilis (ATCC 6633) | Gram-positive |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)[4]
-
Sterile 96-well microtiter plates[1]
-
Sterile Petri dishes
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (sterile broth and solvent)
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
0.5 McFarland standard
-
Sterile saline solution (0.85% NaCl)
Experimental Workflow Diagram
Caption: Workflow for determining the antibacterial activity of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in sterile Mueller-Hinton Broth (MHB).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium and inoculate them into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Broth Microdilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared stock solution of the test compound to the first well of each row to be tested, creating a starting concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row.[7] Discard the final 100 µL from the last well.
-
This will result in a range of concentrations of the test compound in the wells.
-
Include a positive control (a known antibiotic like gentamicin) and a negative control (broth with DMSO but without the test compound) on each plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[8]
-
Plating: Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.[3][5]
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound is unknown, many antibacterial agents interfere with essential bacterial signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of the antibacterial properties of this compound. Accurate determination of MIC and MBC values is a critical first step in the drug discovery process, offering valuable insights into the compound's potential as a novel therapeutic agent. Further studies would be required to elucidate the mechanism of action and to assess the in vivo efficacy and safety of this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. microchemlab.com [microchemlab.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Minimum Bactericidal Concentration Determination [bio-protocol.org]
Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylcarbamoyl)benzoic acid and its derivatives are a class of small molecules that have garnered significant interest in the field of enzyme inhibition. These compounds have shown potential in targeting key enzymes involved in various pathological conditions, including cancer and bacterial infections. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against two major enzyme targets: human Carbonic Anhydrase IX (CA IX) and bacterial RNA polymerase.
The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and its analogs as enzyme inhibitors.
Target Enzymes and Signaling Pathways
Human Carbonic Anhydrase IX (CA IX)
Background: Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is highly overexpressed in many types of solid tumors.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1 (HIF-1) transcription factor.[2][3] CA IX plays a crucial role in regulating intra- and extracellular pH, contributing to tumor cell survival, proliferation, and migration.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic extracellular environment, which is favorable for tumor invasion and metastasis.[4]
Signaling Pathway: The transcriptional regulation of the CA9 gene is a key signaling event. Under hypoxic conditions, the alpha subunit of HIF-1 is stabilized and translocates to the nucleus, where it heterodimerizes with the beta subunit. This complex then binds to the hypoxia-responsive element (HRE) in the promoter region of the CA9 gene, initiating its transcription.[2][3]
Bacterial RNA Polymerase (RNAP)
Background: Bacterial RNA polymerase is the central enzyme responsible for transcription, the process of synthesizing RNA from a DNA template.[5] It is a multi-subunit enzyme that, in its holoenzyme form, recognizes specific promoter sequences on the DNA to initiate transcription.[6][7] The sigma (σ) factor is a key subunit of the holoenzyme that confers promoter specificity.[6] Inhibition of the interaction between the core RNAP and the σ factor prevents the formation of the functional holoenzyme, thereby blocking transcription and ultimately leading to bacterial cell death.[8] This makes the RNAP-σ factor interaction an attractive target for the development of novel antibacterial agents.[8]
Logical Relationship: The core RNA polymerase enzyme requires a sigma factor to form a holoenzyme, which is essential for the initiation of transcription. Inhibitors targeting the interaction between the core enzyme and the sigma factor can effectively block this process.
Quantitative Data
Table 1: Inhibitory Activity of Benzoic Acid Derivatives against Bacterial RNA Polymerase-Sigma Factor Interaction
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| Diaryl benzoic acid derivative | Streptococcus pneumoniae | Protein Complementation Assay | Varies by derivative | [1] |
| Benzyl/Benzoyl benzoic acid derivative | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | As low as 0.5 µg/mL | [3] |
Table 2: Inhibitory Activity of Benzoic Acid Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Assay Type | Ki (nM) | Reference |
| Benzo[d]thiazole-5-sulfonamide derivative | hCA I, II, VII, IX | Stopped-flow CO2 hydration | Varies by derivative | [9] |
| 2-(benzylsulfinyl)benzoic acid derivative | hCA I, II, IX, XII | Stopped-flow CO2 hydration | Varies by derivative |
Note: The provided data is for derivatives of this compound and should be considered as indicative of the potential activity of the parent compound. Experimental determination of the inhibitory constants for this compound is highly recommended.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against human Carbonic Anhydrase IX and bacterial RNA polymerase.
Protocol 1: Human Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol is adapted from methods used for characterizing carbonic anhydrase inhibitors.
Objective: To determine the inhibitory potency (Ki) of this compound against human Carbonic Anhydrase IX.
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CA IX in HEPES buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HEPES buffer.
-
-
Assay Setup:
-
The assay measures the CA-catalyzed hydration of CO2, which leads to a pH change detected by the phenol red indicator.
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
One syringe of the stopped-flow instrument will contain the enzyme solution (with or without the inhibitor) in HEPES buffer with phenol red.
-
The other syringe will contain the CO2-saturated water.
-
-
Data Acquisition:
-
Mix the contents of the two syringes rapidly.
-
Monitor the change in absorbance of phenol red at 557 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Perform control experiments without the enzyme (uncatalyzed rate) and without the inhibitor (uninhibited rate).
-
Repeat the measurements with varying concentrations of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial rates of the reaction from the linear portion of the absorbance change over time.
-
Subtract the uncatalyzed rate from all measured rates.
-
Plot the enzyme activity (as a percentage of the uninhibited rate) against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO2) concentration and the Michaelis-Menten constant (Km) for CO2 hydration by CA IX.
-
Protocol 2: Bacterial RNA Polymerase-Sigma Factor Interaction Inhibition Assay (Protein Complementation Assay)
This protocol is based on a protein complementation assay (PCA) used to screen for inhibitors of the RNAP-σ interaction.[1]
Objective: To determine if this compound can inhibit the interaction between the bacterial RNA polymerase core enzyme and the sigma factor.
Materials:
-
Plasmids encoding the RNAP β' clamp-helix (CH) domain fused to one fragment of a reporter protein (e.g., split-luciferase).
-
Plasmids encoding the σ factor fused to the other fragment of the reporter protein.
-
Bacterial expression system (e.g., E. coli).
-
This compound.
-
Lysis buffer.
-
Substrate for the reporter protein (e.g., luciferin).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Protein Expression:
-
Co-transform the expression host with the plasmids encoding the two fusion proteins.
-
Induce protein expression under appropriate conditions.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells and lyse them to release the fusion proteins.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Inhibition Assay:
-
In a microplate, add the cell lysate containing the fusion proteins.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate to allow the inhibitor to interact with the proteins.
-
-
Signal Detection:
-
Add the substrate for the reporter protein to all wells.
-
Measure the luminescence or fluorescence signal using a plate reader. A decrease in signal in the presence of the inhibitor indicates disruption of the protein-protein interaction.
-
-
Data Analysis:
-
Normalize the signal in the inhibitor-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel enzyme inhibitors targeting critical pathways in cancer and bacterial infections. The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the inhibitory potential of these compounds against human Carbonic Anhydrase IX and bacterial RNA polymerase. While the provided quantitative data is for related derivatives, it strongly supports the rationale for further investigation of this compound itself. The detailed experimental workflows and pathway diagrams are intended to facilitate the design and interpretation of these crucial enzyme inhibition studies.
References
- 1. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carbonic anhydrases | Ricerc@Sapienza [research.uniroma1.it]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(Benzylcarbamoyl)benzoic acid in cell culture experiments, based on the biological activities of structurally related compounds. While direct studies on this specific molecule in mammalian cell culture are limited, the available data on similar benzoic acid derivatives suggest its potential as a subject for investigation in cancer research and drug discovery.
Introduction
This compound belongs to the family of N-acyl anthranilic acids, a class of compounds that has been explored for various biological activities. Structurally similar benzyl and benzoyl benzoic acid derivatives have been investigated for their antimicrobial and anticancer properties. Research into related compounds suggests that this compound may modulate signaling pathways involved in cell cycle regulation and apoptosis, making it a candidate for screening in oncology and other therapeutic areas.
The mechanism of action for analogous compounds often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like histone deacetylases (HDACs).[1][2][3] The disruption of these pathways can lead to cell cycle arrest and programmed cell death in cancer cells. Furthermore, some benzoic acid derivatives have been shown to interact with critical signaling cascades such as the Akt/NF-κB/p53 pathway.
These notes provide protocols for the initial characterization of the biological effects of this compound on cultured mammalian cells.
Potential Applications
-
Anticancer Agent Screening: Evaluation of cytotoxic and cytostatic effects against various cancer cell lines.
-
Mechanism of Action Studies: Investigation of the molecular pathways affected by the compound, such as apoptosis, cell cycle arrest, and signal transduction.
-
Drug Discovery Lead Compound: Use as a scaffold for the development of more potent and selective therapeutic agents.
Quantitative Data
The following table summarizes the biological activity of compounds structurally related to this compound. This data can serve as a reference for designing experiments and anticipating potential effective concentrations.
Table 1: Cytotoxicity and Cytostatic Activity of Related Benzoic Acid Derivatives
| Compound Class | Specific Compound Example | Cell Line | Assay Type | Result | Reference |
| Benzyl and Benzoyl Benzoic Acid Derivatives | Not specified | HepG2 (Human Liver Cancer) | Cytotoxicity | CC50 > 50 µM | [4] |
| A549 (Human Lung Cancer) | Cytotoxicity | CC50 > 50 µM | [4] | ||
| 2-(Phenylcarbamoyl)phenyl 4-substituted benzoates | 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | Not specified | Cytostasis | IC50 < 10 µM | [5] |
| K-562 (Human Myelogenous Leukemia) | Cytotoxicity | No cytotoxicity up to 50 µM | [5] | ||
| 1,2-Benzenedicarboxylic acid, bis(2-methyl propyl) ester | 1,2-Benzenedicarboxylic acid, bis(2-methyl propyl) ester | MG-63 (Human Osteosarcoma) | Antiproliferative (MTT) | GI50 = 37.53 µM | [6] |
| IMR-32 (Human Neuroblastoma) | Antiproliferative (MTT) | GI50 = 56.05 µM | [6] | ||
| A549 (Human Lung Cancer) | Antiproliferative (MTT) | GI50 = 47.12 µM | [6] | ||
| 2'-benzoyloxycinnamaldehyde (BCA) | 2'-benzoyloxycinnamaldehyde | MDA-MB-231 (Human Breast Cancer) | Apoptosis Induction | 10 µM induced apoptosis | [3] |
| SW620 (Human Colon Cancer) | Apoptosis Induction | 10 µM induced apoptosis | [3] |
Signaling Pathways and Mechanisms of Action
Based on studies of related compounds, this compound may exert its effects through several signaling pathways.
HDAC Inhibition Pathway
Certain benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors.[1][2] HDAC inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.
Caption: HDAC Inhibition Pathway.
Reactive Oxygen Species (ROS)-Mediated Apoptosis
Some structurally similar compounds induce apoptosis through the generation of intracellular reactive oxygen species (ROS).[3] Elevated ROS levels can damage cellular components and trigger the intrinsic apoptotic pathway through the activation of caspases.
Caption: ROS-Mediated Apoptosis.
Akt/NF-κB/p53 Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival. Its inhibition can lead to the activation of pro-apoptotic signals. NF-κB is a transcription factor that promotes cell survival, and its inhibition can also lead to apoptosis. The tumor suppressor p53 is a central player in inducing apoptosis in response to cellular stress.
Caption: Akt/NF-κB/p53 Pathway Modulation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological effects of this compound in cell culture.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Workflow.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-(Benzylcarbamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of 2-(Benzylcarbamoyl)benzoic acid. The protocols detailed below are grounded in established analytical techniques for similar carboxylic acid and amide-containing compounds, offering robust starting points for method development and validation in research and quality control settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of reliable analytical methods. Key properties are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₃NO₃ | Benchchem[1] |
| Molecular Weight | 269.27 g/mol | Calculated |
| Melting Point | 108–111 °C | Benchchem[1] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Sparingly soluble in water, more soluble in organic solvents such as ethanol, methanol, and acetonitrile. | Inferred from benzoic acid and 2-Benzoylbenzoic acid[2][3] |
| pKa | ~4.2 | Estimated based on the pKa of benzoic acid[4][5][6] |
| UV-Vis λmax | ~230 nm and ~275 nm | Estimated based on the UV spectra of benzoic acid and its derivatives[7][8] |
Analytical Methodologies
The quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of aromatic carboxylic acids and their derivatives.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (e.g., start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions). The isocratic elution can also be explored.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm or 275 nm
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary: HPLC-UV
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
Procedure:
-
Mobile Phase and Standard/Sample Preparation:
-
Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.
-
Spike all standards and samples with a fixed concentration of the internal standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-H]⁻ (e.g., m/z 268.08) or [M+H]⁺ (e.g., m/z 270.09).
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan.
-
Optimize collision energy and other source parameters.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration in the sample using the calibration curve.
-
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental workflows and a relevant biological pathway are provided below to aid in understanding the analytical process and the potential biological context of this compound.
Caption: Workflow for the quantification of this compound using HPLC-UV.
References
- 1. This compound | 19357-07-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BENZOIC ACID, BENZYL ESTER - Ataman Kimya [atamanchemicals.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. global.oup.com [global.oup.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylcarbamoyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, incorporating both a carboxylic acid and a benzylamide moiety ortho to each other on a benzene ring, allows for intramolecular cyclization reactions to form fused ring systems. These heterocyclic scaffolds, particularly isoindolinones and quinazolinones, are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound. The protocols are based on established synthetic methodologies for related compounds and are adapted for this specific substrate.
Application Notes
This compound is a key intermediate for the synthesis of N-benzylphthalimide (an isoindolinone derivative) and can be a precursor for 2-phenyl-2,3-dihydroquinazolin-4(1H)-one. The primary transformation is an intramolecular dehydrative cyclization.
1. Synthesis of N-Benzylphthalimide (2-benzylisoindoline-1,3-dione)
The most direct application of this compound is its conversion to N-benzylphthalimide. This reaction proceeds via an intramolecular condensation, where the carboxylic acid and the amide functionalities react to form a five-membered imide ring with the elimination of a water molecule. This transformation can be achieved through thermal dehydration or by using chemical dehydrating agents. High temperatures or the use of acid catalysts facilitate this cyclization.
2. Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
While the direct cyclization of this compound to a quinazolinone is less straightforward, it can serve as a precursor. The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a source of carbon and nitrogen. This compound is an N-acylated anthranilic acid. Under specific conditions, it is plausible that it could undergo cyclization and rearrangement to form a quinazolinone structure. A more common approach involves the reaction of 2-aminobenzamide with benzaldehyde, which can be formed in situ from benzylamine derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from readily available commercial reagents.
Reaction Scheme:
Caption: Synthesis of the starting material.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a solution of phthalic anhydride (1.0 eq) in toluene, add benzylamine (1.0 eq) dropwise with stirring at room temperature.
-
Heat the resulting mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold toluene.
-
To purify the product, recrystallize from a suitable solvent system such as ethanol/water.
-
Dry the purified this compound under vacuum.
Expected Yield: 85-95%
Protocol 2: Synthesis of N-Benzylphthalimide via Thermal Dehydrative Cyclization
This protocol details the intramolecular cyclization of this compound to form N-benzylphthalimide.
Reaction Scheme:
Caption: Dehydrative cyclization to N-benzylphthalimide.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (optional, as a dehydrating agent and solvent)
Equipment:
-
Round-bottom flask
-
Distillation apparatus (if performing neat) or reflux condenser (if using a solvent)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Method A (Thermal, Neat): Place this compound in a round-bottom flask equipped with a distillation head. Heat the solid to its melting point and then increase the temperature to 200-250 °C. Water will distill off. Continue heating until no more water is evolved.
-
Method B (With Dehydrating Agent): Suspend this compound in acetic anhydride. Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If the product crystallizes, collect it by filtration. If not, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid N-benzylphthalimide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the pure compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| This compound | Phthalic Anhydride, Benzylamine | Toluene | Reflux, 2-3h | 85-95 | General synthetic method |
| N-Benzylphthalimide | This compound | Acetic Anhydride | Reflux, 1-2h | >90 | Adapted from similar dehydrative cyclizations |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and analysis.
Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental setup for 2-(Benzylcarbamoyl)benzoic acid reactions
Application Notes & Protocols: 2-(Benzylcarbamoyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a benzoic acid derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a secondary amide functional group in an ortho relationship, allows for a variety of chemical transformations. This document provides detailed experimental protocols for the synthesis, characterization, and key reactions of this compound.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Melting Point | 108–111 °C | [1] |
| Appearance | Faint brown colored product | [2] |
| IR (Infrared) Peaks | 3384 cm⁻¹ (N-H), 1722 cm⁻¹ (Carboxylic C=O), 1677 cm⁻¹ (Amide C=O) | [1] |
| LC-MS (ESI) | m/z 254.1 (M-H)⁻ | [1] |
| Elemental Analysis | C: 70.78%, H: 5.15%, N: 5.47% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the acylation of benzylamine with phthalic anhydride, adapted from a similar procedure using substituted anilines[2].
Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Deionized water
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round bottom flask, dissolve phthalic anhydride (1.48 g, 10 mmol) in 30 mL of anhydrous THF[2].
-
Add benzylamine (1.07 g, 10 mmol) to the solution dropwise while stirring at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours[2].
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold deionized water to precipitate the product[2].
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield a faint brown solid[2].
-
Dry the purified product under vacuum and characterize by melting point, IR, and other spectroscopic methods.
Protocol 2: Key Reactions of this compound
The dual functionality of the molecule allows for several subsequent reactions.
Reaction Pathways Diagram:
References
Application Notes and Protocols for the In Vivo Formulation of 2-(Benzylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 2-(Benzylcarbamoyl)benzoic acid, a compound of interest for various in vivo studies. Due to its structural characteristics as a benzoic acid derivative, it is anticipated to have low aqueous solubility. The following sections detail strategies and experimental procedures to prepare suitable formulations for oral and parenteral administration in preclinical research.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective in vivo formulation.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Benzoic Acid (for comparison) | 2-Benzoylbenzoic Acid (for comparison) |
| Molecular Formula | C₁₅H₁₃NO₃ | C₇H₆O₂ | C₁₄H₁₀O₃ |
| Molecular Weight | 269.27 g/mol | 122.12 g/mol | 226.23 g/mol |
| Melting Point | 108–111 °C | 122 °C | 126-129 °C |
| Aqueous Solubility | Predicted to be low | Slightly soluble (3.44 g/L at 25°C) | Sparingly soluble |
| Solubility in Organic Solvents | Expected to be soluble in DMSO, ethanol, and other organic solvents | Soluble in ethanol, ether, benzene | Soluble in ethanol, acetone, hot benzene |
Note: Specific solubility data for this compound in various vehicles should be experimentally determined.
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several strategies can be employed to enhance its solubility and bioavailability for in vivo administration.
Solubilization using Co-solvents
The use of a co-solvent system is a common and effective method for dissolving hydrophobic compounds. A combination of a primary solvent in which the compound is highly soluble (e.g., DMSO, ethanol) and a vehicle suitable for in vivo administration (e.g., saline, polyethylene glycol) is often used.
pH Adjustment
As a carboxylic acid derivative, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the formulation vehicle can deprotonate the carboxylic acid group, forming a more soluble salt. However, the final pH of the formulation must be within a physiologically tolerable range for the chosen route of administration.
Use of Surfactants and Emulsifying Agents
Surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions, which can encapsulate the drug and improve its solubility and absorption.
Suspension Formulation
If a solution cannot be achieved at the desired concentration, a uniform and stable suspension can be prepared. This involves dispersing the micronized drug powder in a suitable vehicle, often containing a suspending agent like carboxymethylcellulose (CMC) to prevent sedimentation.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for oral gavage and intraperitoneal injection in rodents. It is crucial to ensure sterility for all parenteral formulations.
Protocol 1: Solution Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for administering a clear, sterile solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the compound completely. Vortex until a clear solution is obtained. Note: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
Addition of Co-solvent: Add PEG400 to the solution and vortex thoroughly to ensure miscibility. A common ratio is 10% DMSO, 40% PEG400.
-
Final Dilution: Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or contamination.
Table 2: Example of IP Solution Formulation Components
| Component | Purpose | Example Concentration (v/v) |
| This compound | Active Pharmaceutical Ingredient | Dependent on target dose |
| DMSO | Primary Solvent | 5 - 10% |
| PEG400 | Co-solvent/Solubilizer | 30 - 40% |
| Saline (0.9%) | Vehicle | q.s. to 100% |
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is suitable when a solution cannot be prepared at the required concentration.
Materials:
-
This compound (micronized powder is preferred)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Tween 80
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to water while stirring continuously with a magnetic stirrer until fully dissolved. A small amount of Tween 80 (e.g., 0.1-0.5% v/v) can be added to the vehicle to aid in wetting the drug powder.
-
Weighing: Weigh the required amount of this compound.
-
Particle Size Reduction (if necessary): If the powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.
-
Wetting the Powder: In a small beaker, add a small amount of the vehicle to the drug powder to form a paste. This helps to prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Storage and Re-suspension: Store the suspension at 2-8°C. Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring to guarantee uniform dosing.
Table 3: Example of Oral Suspension Formulation Components
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | Dependent on target dose |
| CMC-Na | Suspending Agent | 0.5% (w/v) |
| Tween 80 | Wetting Agent/Surfactant | 0.1 - 0.5% (v/v) |
| Purified Water | Vehicle | q.s. to 100% |
Administration Protocols
Intraperitoneal (IP) Injection in Rodents
-
Restrain the mouse or rat securely.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Insert a sterile needle (25-27g for mice, 23-25g for rats) at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Oral Gavage in Rodents
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Restrain the animal firmly to prevent movement.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Visualization of Workflows
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Formulation and In Vivo Study
Caption: Workflow for in vivo formulation and testing.
Safety and Handling
-
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
All procedures involving the handling of the compound and preparation of formulations should be performed in a well-ventilated area or a chemical fume hood.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental requirements and the determined physicochemical properties of this compound. It is highly recommended to perform small-scale formulation trials to assess solubility and stability before preparing larger batches for in vivo studies.
Application Notes and Protocols for High-Throughput Screening of 2-(Benzylcarbamoyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize 2-(benzylcarbamoyl)benzoic acid analogs that modulate specific biological pathways. The following sections outline assays for two distinct and promising therapeutic targets: the inhibition of bacterial RNA polymerase-sigma factor interaction and the modulation of the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway.
Target 1: Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction
The formation of the RNA polymerase (RNAP) holoenzyme through the interaction of the core RNAP with a sigma (σ) factor is an essential step for transcription initiation in bacteria, making it an attractive target for novel antibacterial agents. High-throughput screening assays can identify small molecule inhibitors, such as this compound analogs, that disrupt this critical protein-protein interaction.
Signaling Pathway: Bacterial Transcription Initiation
The interaction between the core RNA polymerase and the sigma factor is central to the initiation of transcription. Inhibiting this interaction prevents the recognition of promoter sequences on the DNA, thereby blocking gene expression and bacterial growth.
Caption: Inhibition of bacterial transcription initiation.
Experimental Workflow: HTS for RNAP-Sigma Factor Inhibitors
The overall workflow for identifying inhibitors involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency.
Caption: High-throughput screening workflow.
Protocol 1: AlphaLISA Assay for RNAP-Sigma Factor Interaction
This protocol describes a homogeneous, no-wash immunoassay to screen for inhibitors of the interaction between a tagged core RNAP subunit and a tagged sigma factor.
Materials:
-
Proteins: Biotinylated core RNAP β' subunit, GST-tagged σ⁷⁰ factor.
-
Beads: Streptavidin-coated Donor beads and Anti-GST Acceptor beads (PerkinElmer).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA.
-
Plates: 384-well white OptiPlate (PerkinElmer).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Plate Reader: EnVision or other AlphaScreen-compatible plate reader.
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (control) into the wells of a 384-well plate.
-
Protein Addition: Add 5 µL of a 2X solution of biotinylated RNAP β' subunit (final concentration 10 nM) to all wells.
-
Second Protein and Incubation: Add 5 µL of a 2X solution of GST-σ⁷⁰ (final concentration 10 nM) to all wells. Incubate for 60 minutes at room temperature.
-
Acceptor Bead Addition: Add 5 µL of a 4X solution of Anti-GST Acceptor beads (final concentration 20 µg/mL) to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add 5 µL of a 4X solution of Streptavidin Donor beads (final concentration 20 µg/mL) to all wells. Incubate for 30 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader.
Data Presentation:
| Compound ID | Concentration (µM) | AlphaLISA Signal (Counts) | % Inhibition |
| Analog-001 | 10 | 15,000 | 85% |
| Analog-002 | 10 | 95,000 | 5% |
| DMSO Ctrl | N/A | 100,000 | 0% |
| No Protein | N/A | 500 | N/A |
Protocol 2: Fluorescence Polarization (FP) Assay for RNAP-Sigma Factor Interaction
This protocol describes a homogeneous assay to screen for inhibitors based on the change in polarization of a fluorescently labeled sigma factor peptide upon binding to the core RNAP.
Materials:
-
Protein: Core RNA Polymerase.
-
Tracer: Fluorescein-labeled peptide derived from the σ⁷⁰ factor binding domain.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Plates: 384-well black, low-volume plates.
-
Test Compounds: this compound analogs in DMSO.
-
Plate Reader: Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare solutions of core RNAP (20 nM) and fluorescently labeled sigma peptide (10 nM) in assay buffer.
-
Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells.
-
Protein Addition: Add 10 µL of the core RNAP solution to each well.
-
Tracer Addition and Incubation: Add 10 µL of the fluorescent sigma peptide solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence polarization.
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Displacement |
| Analog-003 | 10 | 120 | 80% |
| Analog-004 | 10 | 280 | 10% |
| Max Signal | N/A | 300 | 0% |
| Min Signal | N/A | 100 | 100% |
Target 2: Modulation of Bone Morphogenetic Protein 2 (BMP-2) Signaling
BMP-2 is a growth factor that plays a crucial role in bone formation and embryogenesis by activating a signaling cascade that leads to the transcription of specific target genes. Identifying small molecules that can modulate this pathway has therapeutic potential in bone regeneration and other diseases.
Signaling Pathway: BMP-2 Canonical Signaling
BMP-2 initiates signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation of Smad1/5/8, which then forms a complex with Smad4 and translocates to the nucleus to regulate gene expression.
Caption: Canonical BMP-2 signaling pathway.
Protocol 3: Luciferase Reporter Assay for BMP-2 Signaling
This cell-based assay utilizes a reporter cell line containing a luciferase gene under the control of a BMP-responsive element (BRE) to screen for modulators of BMP-2 signaling.
Materials:
-
Cell Line: HEK293 or C2C12 cells stably transfected with a BRE-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Reagents: Recombinant human BMP-2, Luciferase Assay System (e.g., Promega).
-
Plates: 96-well or 384-well white, clear-bottom cell culture plates.
-
Test Compounds: this compound analogs in DMSO.
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed the BRE-luciferase reporter cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a positive control (BMP-2, 50 ng/mL) and a negative control (DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Aspirate the medium and add 20 µL of 1X cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.
-
Signal Detection: Measure luminescence using a plate-reading luminometer.
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Induction (vs. DMSO) |
| Analog-005 | 1 | 500,000 | 10.0 |
| Analog-006 | 1 | 60,000 | 1.2 |
| BMP-2 (50ng/mL) | N/A | 1,000,000 | 20.0 |
| DMSO Ctrl | N/A | 50,000 | 1.0 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Benzylcarbamoyl)benzoic acid, focusing on improving reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction between phthalic anhydride and benzylamine may not have reached completion. Ensure sufficient reaction time and appropriate temperature. Reactions of anhydrides with amines can be exothermic; however, gentle heating or refluxing for a limited time (e.g., one hour) can help drive the reaction to completion.[1]
-
Side Reaction (Imide Formation): The most significant side reaction is the cyclization of the desired product (an amic acid) to form the neutral byproduct, N-benzylphthalimide, with the loss of a water molecule. This is particularly favored at high temperatures or during prolonged heating.[2][3]
-
Suboptimal Stoichiometry: An incorrect molar ratio of phthalic anhydride to benzylamine can result in unreacted starting material, thus lowering the theoretical yield. An equimolar ratio is typically the starting point.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as filtration and recrystallization. Careful handling and optimization of the purification protocol are crucial.[4][5][6]
-
Reagent Purity: Impurities in the starting materials (phthalic anhydride and benzylamine) can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I suspect N-benzylphthalimide is forming as a byproduct. How can I minimize this side reaction?
A2: Minimizing the formation of N-benzylphthalimide is key to maximizing the yield of the desired amic acid.
-
Control Reaction Temperature: Avoid excessively high temperatures and prolonged heating. The initial reaction is often exothermic. Many preparations of similar amic acids are successful with gentle reflux for a short duration (1-2 hours) or even at room temperature over a longer period.[7][8] High heat drives the dehydration of the amic acid to the imide.
-
Choice of Solvent: Aprotic solvents like THF, glacial acetic acid, or DMF are commonly used.[1][3][7][8] Acetic acid can facilitate the reaction, but prolonged reflux in it can also promote cyclization to the imide.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Stopping the reaction once the starting materials are consumed can prevent the subsequent conversion of the product into the imide.
-
Avoid Dehydrating Conditions: Do not add any dehydrating agents, as they will directly promote the formation of the imide byproduct.
Q3: What is a reliable starting protocol for this synthesis?
A3: A robust starting point is the reaction of equimolar amounts of phthalic anhydride and benzylamine in a suitable aprotic solvent. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the best method to purify the crude this compound?
A4: The most effective method for purifying the product is recrystallization .
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Water is a good first choice, as the carboxylic acid group imparts some polarity and allows for solubility in hot water, while solubility in cold water is low.[5][6] An ethanol/water mixture can also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the boiling solvent to create a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, which encourages the formation of large, pure crystals. Further cooling in an ice bath can maximize recovery.[9][10]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[6]
-
Purity Assessment: The purity of the recrystallized product can be confirmed by taking a melting point. A sharp melting range close to the literature value indicates high purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amine-Anhydride Reactions
| Method | Reactants | Solvent | Conditions | Product Type | Yield | Reference |
| Reflux | Phthalic Anhydride, 2-Chloroaniline | THF | 1 hour reflux | Amic Acid | Good (not quantified) | [1] |
| Reflux | Phthalic Anhydride, Benzidine | Acetic Acid | 2 hours reflux | Amic Acid | 80% | [8] |
| Room Temp | Phthalic Acid, Benzylamine | DMF | Room Temp, 2-4 hours (Catalytic) | Imide | High | [7] |
| High Temp | Phthalic Anhydride, Benzylamine | Glacial Acetic Acid | Reflux | Imide | Not specified | [2] |
| Microwave | Phthalimide, Benzyl Chloride | DMF | 750W, 420 seconds | Imide | 98% | [11] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted phthalamic acids.[1]
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water, cold
-
Diethyl Ether (for purification, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add benzylamine (1.0 eq) dropwise to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction progress by TLC.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing a significant volume of cold deionized water while stirring vigorously.
-
The product, this compound, should precipitate as a white solid.
-
Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Purify the crude solid by recrystallization from hot water or an ethanol/water mixture.[5][6] Dry the final product under vacuum.
Visualizations
Reaction Pathway and Experimental Workflow
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
2-(Benzylcarbamoyl)benzoic acid solubility issues in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(Benzylcarbamoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as N-benzylphthalamic acid, is an organic compound containing a carboxylic acid and an amide functional group. Its structure consists of a benzoic acid with a benzylcarbamoyl substituent at the ortho (2-) position. This dual functionality influences its chemical and physical properties, including its solubility.
Q2: What are the general solubility characteristics of this compound?
A2: Due to the presence of both a polar carboxylic acid group and a larger, nonpolar benzyl and phenyl framework, this compound exhibits mixed solubility characteristics. Generally, it is expected to have limited solubility in water and nonpolar solvents, but better solubility in polar organic solvents, particularly those capable of hydrogen bonding.[1] The carboxylic acid group allows it to dissolve in basic aqueous solutions through salt formation.[2][3][4]
Q3: Is there quantitative solubility data available for this compound in common solvents?
Solubility Data Summary
Since specific quantitative data for this compound is limited, the following table summarizes its expected qualitative solubility and provides quantitative data for structurally related compounds to guide solvent selection.
| Solvent | Compound | Solubility | Temperature (°C) |
| Water | This compound | Poorly soluble[1] | Ambient |
| Phthalic Acid | 0.6 g/100 mL | 25 | |
| Benzoic Acid | 0.29 g/L | 20 | |
| Ethanol | This compound | Soluble[1] | Ambient |
| Phthalic Acid | Soluble | Ambient | |
| Benzoic Acid | 1 g dissolves in 2.3 mL (cold) | Ambient | |
| Methanol | Phthalic Acid | Soluble | Ambient |
| Acetone | Benzoic Acid | 1 g dissolves in 3 mL | Ambient |
| Diethyl Ether | This compound | Soluble (used for purification)[5] | Ambient |
| Benzoic Acid | 1 g dissolves in 3 mL | Ambient | |
| Ethyl Acetate | This compound | Soluble (used for purification)[5] | Ambient |
| Chloroform | Phthalic Acid | Insoluble | Ambient |
| Benzoic Acid | 1 g dissolves in 4.5 mL | Ambient | |
| Aqueous NaOH (5%) | This compound | Soluble (forms a salt)[3][4] | Ambient |
| Aqueous NaHCO3 (5%) | This compound | Soluble (forms a salt)[3][4] | Ambient |
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of your solvent may not be suitable for this compound.
-
Recommendation: Based on the "like dissolves like" principle, try a more polar aprotic solvent such as DMSO or DMF, or a protic solvent like ethanol or methanol.[2]
-
-
Insufficient Temperature: Solubility of most organic solids increases with temperature.
-
Recommendation: Gently warm the mixture while stirring. Be cautious, as excessive heat can cause degradation. Monitor for any color change which might indicate decomposition.
-
-
Low pH for Aqueous Solutions: The carboxylic acid group is protonated and less soluble at neutral or acidic pH.
-
Saturation Point Reached: You may have exceeded the solubility limit of the compound in the chosen solvent at the current temperature.
-
Recommendation: Add more solvent to the mixture until the compound fully dissolves.
-
-
Compound Purity: Impurities can affect solubility.
-
Recommendation: Ensure the purity of your this compound using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the compound. Recrystallization from a suitable solvent system can be an option.
-
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, DMSO, 5% NaOH, 5% NaHCO3)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Water bath (optional, for heating)
Procedure:
-
Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.[3][6]
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[3]
-
Mixing: Vigorously shake or vortex the test tube for at least 60 seconds after each solvent addition.[2][3]
-
Observation: Observe if the solid dissolves completely. If it does not, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.
-
Heating (Optional): If the compound is still insoluble at room temperature, gently warm the test tube in a water bath while stirring. Observe for any changes in solubility.
-
Record Results: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble." For aqueous basic solutions, note any effervescence with NaHCO3, which indicates an acidic compound.[6]
Visualizations
Caption: Experimental Workflow for Solubility Testing.
Caption: Troubleshooting Decision Tree for Solubility Issues.
References
Technical Support Center: Purification of 2-(Benzylcarbamoyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Benzylcarbamoyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: The compound "oils out" instead of forming crystals upon cooling. | 1. The cooling process is too rapid.2. The solvent is too nonpolar for the compound, causing it to come out of solution above its melting point.3. The presence of impurities is depressing the melting point. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.2. Add a small amount of a more polar co-solvent (e.g., if using ethanol, add a small amount of water) to the hot solution.3. Attempt to remove impurities by performing a hot filtration before cooling. If the issue persists, consider pre-purification by column chromatography. |
| Recrystallization: No crystals form even after the solution has cooled completely. | 1. The solution is not supersaturated (too much solvent was used).2. The solution is supersaturated, but crystallization has not been induced. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Recrystallization: The yield of purified product is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The crystals were washed with a solvent at room temperature or a solvent in which the compound is highly soluble.3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.3. Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a fluted filter paper for a faster filtration. |
| Column Chromatography: The compound is not eluting from the column. | 1. The mobile phase (eluent) is not polar enough to move the compound down the column. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Column Chromatography: The separation of the desired compound from impurities is poor. | 1. The polarity of the eluent is too high, causing all compounds to move too quickly down the column.2. The column was not packed properly, leading to channeling.3. The initial band of the crude material was too wide. | 1. Use a less polar eluent to allow for better separation on the stationary phase.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
| General: The purified product is still impure, as indicated by techniques like TLC or melting point analysis. | 1. In recrystallization, impurities may have co-precipitated with the product.2. In column chromatography, the fractions containing the pure compound may have been contaminated with adjacent impurity fractions. | 1. Perform a second recrystallization, potentially with a different solvent system.2. Run a TLC on all collected fractions before combining them to ensure only the purest fractions are pooled. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials such as phthalic anhydride and benzylamine, as well as side products from the reaction.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is an alcohol-water system, such as ethanol and water. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then heated again to become clear and allowed to cool slowly.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purity. A suitable mobile phase for TLC would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The purified compound should appear as a single spot on the TLC plate. Melting point analysis can also be used; a pure compound will have a sharp melting point range.[1]
Q4: Is it possible to purify this compound without using chromatography?
A4: Yes, for many cases, recrystallization is a sufficient technique to achieve high purity, especially if the impurities have significantly different solubilities than the desired product in the chosen solvent system.[2][3]
Q5: What safety precautions should I take when purifying this compound?
A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures, especially those involving heating solvents, should be performed in a well-ventilated fume hood.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Add a hot co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again. Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Column Chromatography Protocol
-
Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica gel, in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Run the mobile phase (eluent) through the column. Start with a low polarity eluent (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture) and gradually increase the polarity to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Purity Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Data Summary
The following table provides a hypothetical comparison of purification outcomes for this compound using different techniques.
| Purification Technique | Solvent/Eluent System | Typical Yield | Purity Achieved (by HPLC) | Notes |
| Single Recrystallization | Ethanol/Water (9:1) | 70-85% | 95-98% | Effective for removing highly polar or nonpolar impurities. |
| Double Recrystallization | Ethanol/Water (9:1) then Isopropanol | 50-70% | >99% | Higher purity can be achieved, but with a lower overall yield. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate Gradient (4:1 to 1:1) | 60-80% | >99.5% | Useful for separating impurities with similar polarity to the product. |
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A decision tree for troubleshooting common issues in the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzylcarbamoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and benzylamine. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired phthalamic acid derivative.
Q2: What are the most common side reactions I should be aware of?
The two most prevalent side reactions are:
-
N-benzylphthalimide formation: Intramolecular cyclization of the initially formed this compound, particularly at elevated temperatures, can lead to the formation of the imide byproduct with the elimination of a water molecule.
-
Phthalic acid formation: Hydrolysis of the starting material, phthalic anhydride, in the presence of water will produce phthalic acid. This can be a significant issue if wet solvents or reagents are used.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting materials and the expected product, you can track the consumption of reactants and the formation of the product and byproducts. A typical mobile phase for this separation could be a mixture of toluene and ethanol (e.g., 9:1 v/v).
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons from both the phthalic acid and benzyl moieties, a methylene (-CH₂-) signal from the benzyl group, and distinct signals for the amide (N-H) and carboxylic acid (O-H) protons.
-
IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and two carbonyl (C=O) stretches, one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1640 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Formation of N-benzylphthalimide as the major product. 3. Hydrolysis of phthalic anhydride. 4. Loss of product during workup. | 1. Extend the reaction time and monitor by TLC. 2. Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) to disfavor the endothermic cyclization to the imide. Use a non-polar, aprotic solvent. 3. Use anhydrous solvents and reagents. 4. Ensure the pH during aqueous workup is appropriate to keep the product in the desired phase. |
| Product is contaminated with N-benzylphthalimide | Reaction temperature is too high, or the reaction time is excessively long, promoting dehydration and cyclization. Use of protic or acidic solvents like glacial acetic acid can also favor imide formation. | - Lower the reaction temperature. - Optimize the reaction time to maximize the formation of the desired product before significant cyclization occurs. - Use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetone. - Purify the crude product by recrystallization or column chromatography. |
| Product is contaminated with phthalic acid | Presence of water in the reaction mixture, leading to the hydrolysis of phthalic anhydride. | - Use freshly dried solvents and ensure all glassware is thoroughly dried before use. - Store phthalic anhydride in a desiccator. - Phthalic acid can often be removed by careful recrystallization, as its solubility properties differ from the desired product. |
| Difficulty in isolating the product | The product may be soluble in the workup solvent. | - After quenching the reaction, acidify the aqueous layer to a pH that ensures the carboxylic acid group is protonated, making the product less water-soluble. - Extract with a suitable organic solvent. |
| Reaction does not start | 1. Poor quality of reagents. 2. Low reactivity of the amine. | 1. Use fresh, pure phthalic anhydride and benzylamine. 2. While benzylamine is generally reactive, gentle heating may be required to initiate the reaction. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | N-Benzylphthalimide Yield (%) |
| Dichloromethane | 25 | 4 | ~85 | <10 |
| Tetrahydrofuran | 65 | 2 | ~70 | ~25 |
| Glacial Acetic Acid | 110 | 4 | <10 | >85[1] |
| Acetone | 56 | 3 | ~75 | ~20 |
Note: The data in this table is illustrative and compiled from general principles and related reactions. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Optimized for Amic Acid Formation)
This protocol is designed to favor the formation of the desired phthalamic acid and minimize the formation of the N-benzylphthalimide byproduct.
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve phthalic anhydride (1.48 g, 10 mmol) in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve benzylamine (1.07 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Slowly add the benzylamine solution to the phthalic anhydride solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 2: Synthesis of N-Benzylphthalimide (Side Product)
This protocol is provided for the synthesis of the N-benzylphthalimide standard, which can be used for analytical comparison.
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Glacial acetic acid (30 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Combine phthalic anhydride (1.48 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and glacial acetic acid (30 mL) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water, which will cause the N-benzylphthalimide to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol or acetic acid to obtain pure N-benzylphthalimide.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound and its major side reactions.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Optimizing reaction conditions for N-benzylphthalamic acid formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of N-benzylphthalamic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting Guide
Encountering issues in the synthesis of N-benzylphthalamic acid can be common. This guide addresses specific problems with potential causes and their corresponding solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | • Incomplete reaction. • Decomposition of starting materials or product. • Suboptimal reaction temperature. • Inactive reagents. | • Extend the reaction time or gently heat the reaction mixture. • Ensure the reaction is not overheating, which can cause decomposition. • Optimize the temperature; the reaction of phthalic anhydride with amines can sometimes be performed at room temperature or with gentle heating. • Check the purity and activity of phthalic anhydride and benzylamine. |
| Formation of Side Products | • Presence of impurities in starting materials. • Reaction temperature is too high, leading to the formation of N-benzylphthalimide (the cyclized product). • In peptide synthesis involving benzyl groups, side reactions like the formation of aminosuccinyl derivatives can occur under certain conditions.[1][2][3] | • Use high-purity starting materials. • Maintain a controlled, lower reaction temperature to favor the formation of the amic acid over the imide. • Carefully control the pH, especially during workup, to minimize acid or base-catalyzed side reactions. |
| Product is Contaminated with Starting Materials | • Incorrect stoichiometry of reactants. • Incomplete reaction. | • Use a slight excess of one of the reactants (typically the less expensive one) to ensure the complete conversion of the other. • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. |
| Difficulty in Product Purification/Isolation | • Product co-precipitates with unreacted starting materials or byproducts. • The product is an oil and does not solidify. | • Recrystallization is a common method for purifying solid products.[4] • If the product is an oil, try triturating with a non-polar solvent to induce solidification. • Acid-base extraction can be employed to separate the acidic N-benzylphthalamic acid from neutral or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the formation of N-benzylphthalamic acid?
A1: N-benzylphthalamic acid is synthesized through the reaction of phthalic anhydride with benzylamine. The amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
Q2: What solvents are suitable for this reaction?
A2: The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents include aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). In some cases, the reaction can be carried out neat (without a solvent), especially if the reactants are liquids. Some syntheses of similar compounds have also been performed under solventless conditions.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (phthalic anhydride and benzylamine). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the expected spectroscopic characteristics of N-benzylphthalamic acid?
A4: The structure of N-benzylphthalamic acid can be confirmed using various spectroscopic techniques:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phthalic acid and benzyl groups, a methylene (-CH₂-) signal for the benzyl group, and broad signals for the carboxylic acid (-COOH) and amide (-NH-) protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic and methylene carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the C=O stretching of the carboxylic acid and amide, the N-H stretching of the amide, and the O-H stretching of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of N-benzylphthalamic acid should be observed.
Q5: How can I purify the synthesized N-benzylphthalamic acid?
A5: Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture.[4] If impurities are present, an acid-base extraction can be effective. The acidic N-benzylphthalamic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration. Similar purification strategies are used for related compounds like N-benzoyl-L-aspartic acid.[6]
Experimental Protocols
General Synthesis of N-Benzylphthalamic Acid
This protocol provides a general procedure for the synthesis of N-benzylphthalamic acid. Optimization of specific parameters may be required based on laboratory conditions and desired product specifications.
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of DCM.
-
Addition of Benzylamine: While stirring at room temperature, slowly add benzylamine (1.0 equivalent) dropwise to the phthalic anhydride solution. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
-
Drying: Dry the collected solid product in a vacuum oven at a low temperature to remove residual water and solvent.
Data Presentation
Table 1: Summary of Typical Reaction Conditions
| Parameter | Condition | Notes |
| Reactants | Phthalic anhydride, Benzylamine | --- |
| Stoichiometry | 1:1 molar ratio | A slight excess of one reactant can be used to drive the reaction to completion. |
| Solvent | Dichloromethane, Chloroform, THF, or solvent-free | Solvent choice can affect reaction rate and product isolation. |
| Temperature | Room temperature to gentle heating (40-60 °C) | Higher temperatures may lead to the formation of the imide byproduct. |
| Reaction Time | 1-6 hours | Monitor by TLC for completion. |
| Workup | Acidification with HCl | To precipitate the carboxylic acid product. |
Visualizations
Experimental Workflow for N-Benzylphthalamic Acid Synthesis
Caption: Workflow for the synthesis of N-benzylphthalamic acid.
Reaction Scheme and Potential Side Reaction
Caption: Formation of N-benzylphthalamic acid and a potential side reaction.
References
- 1. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. | Semantic Scholar [semanticscholar.org]
- 4. rxcures.com [rxcures.com]
- 5. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 6. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
Technical Support Center: 2-(Benzylcarbamoyl)benzoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Benzylcarbamoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Given the common synthetic route starting from phthalic anhydride and benzylamine, the most likely impurities are unreacted starting materials (phthalic anhydride and benzylamine) and potentially phthalic acid, which can form if phthalic anhydride is exposed to moisture.
Q2: What is the recommended starting point for the purification of crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. Due to the presence of a carboxylic acid group, purification can also be achieved through acid-base extraction to remove neutral or basic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities alongside the desired product's signals.
Troubleshooting Purification Issues
Recrystallization Troubleshooting
| Issue Encountered | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Add more solvent in small increments until the solid dissolves. 2. Refer to the solvent selection guide (see Experimental Protocols) and test the solubility in different solvents. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Add a co-solvent in which the compound is more soluble to lower the saturation point, or try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was added). 2. Supersaturation. | 1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. |
| Crystals form too quickly, potentially trapping impurities. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Low recovery of purified product. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent to wash the filter paper. |
Acid-Base Extraction Troubleshooting
| Issue Encountered | Possible Cause | Suggested Solution |
| Incomplete separation of layers in the separatory funnel. | An emulsion has formed. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Allow it to stand for a longer period. |
| Low yield after precipitation from the aqueous layer. | 1. Incomplete precipitation. 2. The product has some solubility in the aqueous solution. | 1. Ensure the pH is sufficiently acidic (pH 1-2) by adding more acid and checking with pH paper. 2. Cool the solution in an ice bath to minimize solubility before filtration. Extract the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water | Solubility in Common Organic Solvents |
| This compound | 255.27 | ~188-191 | Sparingly soluble in cold water, more soluble in hot water. | Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in toluene and hexane. |
| Phthalic Anhydride | 148.12 | 131-134 | Reacts with water to form phthalic acid. | Soluble in acetone, ethyl acetate, and hot benzene.[1] |
| Benzylamine | 107.15 | -10 | Miscible | Miscible with ethanol, ether, and chloroform.[2] |
| Phthalic Acid | 166.13 | 206-208 (decomposes) | Slightly soluble in cold water (0.54 g/100 mL at 20°C), more soluble in hot water. | Soluble in ethanol. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a good starting point for the purification of this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Combine and Wash: Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with cold deionized water.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions
Technical Support Center: 2-(Benzylcarbamoyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under different pH conditions?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is catalyzed by both acid and base. Under acidic or basic conditions, the molecule is expected to degrade into phthalic acid and benzylamine. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: At which pH is this compound most stable?
A2: Based on the stability of structurally similar compounds, this compound is expected to be most stable in neutral to near-neutral pH conditions (approximately pH 5-7).[1] In highly acidic or alkaline environments, the rate of amide hydrolysis increases significantly.
Q3: What are the expected degradation products of this compound that I should monitor in my experiments?
A3: The primary degradation products resulting from the hydrolysis of the amide bond are phthalic acid and benzylamine. It is crucial to monitor the decrease in the concentration of this compound and the corresponding increase in these two degradation products.
Q4: Can temperature affect the stability of this compound at a given pH?
A4: Yes, temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, will increase with temperature.[2] Therefore, stability studies should be conducted at controlled temperatures. If no significant degradation is observed at room temperature, the experiment may be conducted at elevated temperatures (e.g., 40-60°C) to accelerate degradation.[2][3]
Q5: What analytical technique is most suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for separating and quantifying this compound and its degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol) is a good starting point for method development.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my forced degradation study.
-
Possible Cause: The stress conditions (pH, temperature) are not stringent enough.
-
Solution:
-
Increase the concentration of the acid or base. For initial studies, concentrations of 0.1 M to 1.0 M HCl for acidic conditions and 0.1 M to 1.0 M NaOH for basic conditions are recommended.[3][4]
-
If no degradation is seen at room temperature, increase the temperature of the reaction mixture. A temperature of 50-60°C is a common starting point for accelerated degradation.[2]
-
Ensure the this compound is fully dissolved in the solution, as poor solubility can limit its exposure to the stress conditions. A co-solvent may be necessary if the compound is not freely soluble in the aqueous buffer.[3]
-
Issue 2: The degradation of this compound is too rapid to monitor accurately.
-
Possible Cause: The stress conditions are too harsh. The goal of a forced degradation study is typically to achieve 5-20% degradation.[3]
-
Solution:
-
Decrease the concentration of the acid or base used.
-
Lower the temperature of the experiment.
-
Take samples at more frequent, earlier time points to capture the initial degradation profile.
-
Issue 3: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: These could be secondary degradation products, impurities from the initial sample, or artifacts from the analytical method itself.
-
Solution:
-
Analyze a sample of the starting material before initiating the degradation study to identify any pre-existing impurities.
-
Consider the possibility of secondary degradation. For example, under certain conditions, the primary degradation products might undergo further reactions.
-
To confirm if the peaks are related to the degradation, their peak areas should increase over time as the parent compound's peak area decreases.
-
Run a blank sample (matrix without the analyte) under the same conditions to rule out any interference from the solvent or buffer components.
-
Issue 4: Poor separation between this compound and its degradation products in the HPLC analysis.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Solution:
-
Adjust the mobile phase composition. Varying the ratio of the organic solvent to the aqueous buffer can significantly impact retention times.
-
Change the pH of the aqueous component of the mobile phase. The ionization state of this compound and phthalic acid will change with pH, affecting their retention on a C18 column.
-
Consider a different column chemistry if adjusting the mobile phase is not sufficient.
-
Employ a gradient elution method, where the mobile phase composition is changed over the course of the analytical run, to improve the separation of compounds with different polarities.
-
Data Presentation
Table 1: Predicted Stability of this compound under Various pH Conditions at 40°C
| pH Condition | Stress Agent | Temperature (°C) | Predicted Degradation Rate | Primary Degradation Products |
| Acidic | 0.1 M HCl | 40 | High | Phthalic Acid, Benzylamine |
| Neutral | Water | 40 | Low | Phthalic Acid, Benzylamine |
| Basic | 0.1 M NaOH | 40 | Very High | Phthalate, Benzylamine |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Reaction Solutions:
-
Acidic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral Condition: Add a known volume of the stock solution to a volumetric flask and dilute with purified water to a final concentration of 100 µg/mL.
-
Basic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Place the prepared solutions in a constant temperature bath set at 40°C.
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of this compound and any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH condition to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Workflow for pH-dependent stability testing.
References
Technical Support Center: 2-(Benzylcarbamoyl)benzoic Acid Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis and characterization of 2-(Benzylcarbamoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: What are the common impurities or side products I might encounter when synthesizing this compound from phthalic anhydride and benzylamine?
A1: The primary reaction involves the nucleophilic attack of benzylamine on phthalic anhydride to form a phthalamic acid. However, several impurities or side products can arise:
-
Unreacted Starting Materials: Residual phthalic anhydride or benzylamine may be present if the reaction does not go to completion.
-
Isomeric Product: While the primary product is the ortho-isomer, there is a possibility of forming a small amount of the corresponding phthalanilic acid, which can cyclize to N-benzylphthalimide under certain conditions.
-
N-Benzylphthalimide: Dehydration of the primary product, this compound, can occur, especially at elevated temperatures, leading to the formation of N-benzylphthalimide.
-
Phthalic Acid: Hydrolysis of unreacted phthalic anhydride can lead to the formation of phthalic acid.
Troubleshooting Synthesis Issues
-
Low Yield: Ensure equimolar amounts of reactants are used. The reaction is often carried out in a suitable solvent like THF or chloroform at room temperature or with gentle heating.[1] Driving the reaction to completion can be aided by stirring for an adequate amount of time (e.g., 1-2 hours).
-
Presence of N-Benzylphthalimide: Avoid excessive heating during the reaction and work-up. If cyclization is a significant issue, consider running the reaction at a lower temperature for a longer duration.
Characterization
Q2: I'm seeing complex multiplets in the aromatic region of my 1H NMR spectrum. How can I confidently assign the peaks for this compound?
A2: The aromatic region of the 1H NMR spectrum of this compound can be complex due to the overlapping signals of the two phenyl rings. The four protons on the phthalic acid moiety and the five protons on the benzyl group can lead to a crowded region between 7.0 and 8.5 ppm.
Troubleshooting NMR Interpretation:
-
Use a high-field NMR instrument (e.g., 400 MHz or higher): This will provide better signal dispersion and resolution.[2]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons within the same spin system (i.e., which protons are on the same aromatic ring). NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations, for example, between the benzylic protons and nearby aromatic protons, aiding in the assignment.
-
Solvent Effects: Recording spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can cause differential shifting of peaks, which can help to resolve overlapping signals.
Q3: My mass spectrum of this compound shows several fragment ions. What are the expected fragmentation patterns?
A3: In mass spectrometry (e.g., using electron ionization - EI), this compound is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ should be observed, and key fragments will arise from the cleavage of the amide bond and other characteristic losses.
Expected Fragmentation:
-
Loss of H₂O: A peak corresponding to [M-18]⁺ is common for carboxylic acids.
-
Loss of COOH: A fragment resulting from the loss of the carboxylic acid group ([M-45]⁺) may be observed.
-
Amide Bond Cleavage: Cleavage of the C-N amide bond can result in a benzoyl cation fragment or a benzyl isocyanate fragment.
-
Benzyl Cation: A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is highly likely.
Q4: I am observing peak tailing or splitting in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?
A4: Peak tailing and splitting are common issues in HPLC and can be caused by a variety of factors. For an acidic compound like this compound, interactions with the stationary phase are a likely culprit.
Troubleshooting Chromatographic Issues:
-
Peak Tailing: This is often due to secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.
-
Solution: Lower the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid and silanol groups. Using a column with end-capping can also minimize these interactions.
-
-
Peak Splitting: This can indicate a problem with the column or the injection process.
-
Solution: Check for a void at the column inlet, a partially blocked frit, or sample solvent incompatibility with the mobile phase. Injecting the sample in a solvent that is weaker than the mobile phase is recommended.
-
Troubleshooting Guides
Problem: Unexpected Melting Point
| Symptom | Possible Cause | Suggested Solution |
| Lower and broader melting point than expected (literature value: 108–111 °C[3]). | Presence of impurities such as unreacted starting materials or side products. | Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water). |
| Different melting point despite high purity by other analytical methods. | Polymorphism. The compound may exist in different crystalline forms with different melting points. | Characterize the solid-state form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). |
Problem: Inconsistent Spectroscopic Data
| Symptom | Possible Cause | Suggested Solution |
| 1H NMR shows a broad singlet that integrates to less than one proton in the 10-13 ppm region. | The carboxylic acid proton is undergoing exchange with residual water in the NMR solvent. | Ensure the use of dry NMR solvent. Gentle heating of the sample under vacuum before analysis can also help remove residual moisture. |
| The molecular ion peak is weak or absent in the EI-mass spectrum. | The molecule is unstable under EI conditions and readily fragments. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). In positive ion ESI-MS, you would expect to see the protonated molecule [M+H]⁺. |
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts for this compound
Note: These are illustrative values based on benzoic acid derivatives. Actual shifts may vary depending on the solvent and experimental conditions.[2][4]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | 1H |
| Amide (-NH-) | 8.5 - 9.5 | triplet | 1H |
| Aromatic Protons (Phthalamic ring) | 7.4 - 8.2 | multiplet | 4H |
| Aromatic Protons (Benzyl ring) | 7.2 - 7.4 | multiplet | 5H |
| Methylene (-CH₂-) | 4.5 - 4.7 | doublet | 2H |
Table 2: Expected 13C NMR Chemical Shifts for this compound
Note: These are illustrative values based on benzoic acid and amide derivatives.[2][5][6]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 168 - 172 |
| Amide Carbonyl (-C ONH-) | 165 - 169 |
| Aromatic Carbons | 125 - 140 |
| Methylene Carbon (-C H₂-) | 43 - 46 |
Table 3: Expected Mass Spectrometry Fragmentation of this compound (EI-MS)
Note: The molecular weight of this compound is 255.26 g/mol .[7][8][9]
| m/z Value | Possible Fragment | Notes |
| 255 | [C₁₅H₁₃NO₃]⁺ | Molecular Ion (M⁺) |
| 237 | [C₁₅H₁₂NO₂]⁺ | Loss of H₂O |
| 148 | [C₈H₄O₃]⁺ | Phthalic anhydride radical cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Benzyl cation (often a base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Synthesis of this compound [1]
Materials:
-
Phthalic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Deionized water
-
Sodium sulfate or magnesium sulfate, anhydrous
Procedure:
-
Dissolve phthalic anhydride in a minimal amount of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add benzylamine to the solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).
-
After completion, if a precipitate has formed, filter the solid product and wash it with a small amount of cold THF or diethyl ether to remove unreacted starting materials.
-
If no precipitate forms, pour the reaction mixture into a separatory funnel containing deionized water and acidify with 1 M HCl to a pH of approximately 2 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound | 19357-07-4 | Benchchem [benchchem.com]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. scispace.com [scispace.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. geo.fu-berlin.de [geo.fu-berlin.de]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-(Benzylcarbamoyl)benzoic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting phthalic anhydride with benzylamine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent that allows for sufficient solubility of the reactants. While some protocols use dichloromethane or THF, refluxing in a solvent like glacial acetic acid for 1-2 hours can drive the reaction to completion.[1][2]
-
Sub-optimal Temperature: The reaction of phthalic anhydride and benzylamine is often exothermic. On a small scale, this may not be an issue, but during scale-up, inadequate heat dissipation can lead to localized overheating and side reactions. Conversely, if the temperature is too low, the reaction rate will be slow. Maintain a consistent reaction temperature, typically at the reflux temperature of the chosen solvent.
-
Stoichiometry: Ensure a 1:1 molar ratio of phthalic anhydride to benzylamine. Using a slight excess of one reagent is generally not necessary and can complicate purification.
-
Product Loss During Work-up: The product is typically isolated by precipitation. Ensure the precipitation is complete by cooling the solution adequately or adding a sufficient volume of an anti-solvent like cold water.[2] Check the filtrate for any dissolved product.
Q2: The final product is impure. What are the likely contaminants and how can I remove them?
A2: The most common impurities are unreacted starting materials and a dehydrated side product, N-benzylphthalimide.
-
Unreacted Phthalic Anhydride: Can be removed by washing the crude product with a solvent in which the anhydride is soluble but the product is not, such as cold diethyl ether.
-
Unreacted Benzylamine: Can be removed by washing the product with a dilute acid solution (e.g., 1M HCl) to form the water-soluble benzylammonium salt.
-
N-benzylphthalimide: This is the primary side product, formed by the cyclization of the desired product with the loss of water, often promoted by excessive heat or prolonged reaction times.
-
Purification Strategy: The desired product is a carboxylic acid and is soluble in aqueous base (e.g., sodium carbonate or sodium bicarbonate solution), while N-benzylphthalimide is neutral and will not dissolve. You can dissolve the crude mixture in a dilute basic solution, filter off the insoluble imide, and then re-precipitate the pure this compound by adding acid (e.g., HCl) to the filtrate.[3]
-
Q3: The product appears oily or fails to crystallize properly during isolation. What should I do?
A3: Oiling out or poor crystallization is often due to residual solvent or impurities.
-
Ensure Complete Solvent Removal: If the reaction solvent is not fully removed, it can interfere with crystallization. If you are precipitating by adding the reaction mixture to water, ensure vigorous stirring to break up any clumps.
-
Induce Crystallization: If the product remains oily after cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal from a previous successful batch can also be effective.
-
Purification: The impurities themselves can inhibit crystallization. A thorough purification, such as the acid-base wash described in A2, followed by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) should yield a crystalline solid.
Q4: Is the reaction scalable, and what are the main considerations for a pilot-plant scale-up?
A4: Yes, this reaction is highly scalable. Key considerations include:
-
Heat Management: The reaction is exothermic. A jacketed reactor with controlled heating and cooling is essential to maintain the target temperature and prevent runaway reactions that could lead to the formation of the N-benzylphthalimide impurity.
-
Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture, especially during the addition of reagents and the precipitation step.
-
Solid Handling: At scale, filtering, washing, and drying large quantities of solid product can be challenging. Plan for appropriate equipment such as a Nutsche filter-dryer.
-
Solvent Selection: Consider the safety, environmental impact, and cost of solvents for both the reaction and the purification steps.
Data Presentation: Reaction Conditions
The following table summarizes various reported conditions for the synthesis of 2-(carbamoyl)benzoic acid derivatives, providing a basis for comparison and optimization.
| Reactants | Solvent | Temperature | Time | Yield | Reference |
| Phthalic anhydride, o-anisidine | N/A (Neat) | Water bath | 1 hour | 71% | [2] |
| Phthalic anhydride, 2-chloroaniline | THF | Reflux | 1 hour | - | [2] |
| Phthalic anhydride, benzidine | Acetic Acid | Reflux | 2 hours | 80% | [1] |
| Phthalic anhydride, 2-aminophenol | Dichloromethane | - | - | - | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis. For scale-up, equipment and addition rates should be adjusted accordingly.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Glacial Acetic Acid (approx. 3-5 mL per gram of phthalic anhydride)
-
Deionized Water
-
1M Sodium Hydroxide solution
-
1M Hydrochloric Acid solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1.0 eq) and glacial acetic acid.
-
Reagent Addition: While stirring, slowly add benzylamine (1.0 eq) to the flask. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. The solution should be homogeneous.[1]
-
Precipitation: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water (approx. 10 times the volume of the acetic acid used), while stirring vigorously. A white precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
(Optional) Purification: If necessary, the crude product can be purified by dissolving it in a minimal amount of 1M NaOH, filtering to remove any insoluble impurities (like N-benzylphthalimide), and then re-precipitating the pure product by acidifying the filtrate with 1M HCl. The resulting pure solid is then filtered, washed with cold water, and dried.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting guide for common issues.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Troubleshooting low bioactivity of 2-(Benzylcarbamoyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 2-(Benzylcarbamoyl)benzoic acid in their experiments.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing potential issues when the observed biological activity of this compound is lower than expected.
Caption: A step-by-step workflow for troubleshooting low bioactivity.
Frequently Asked Questions (FAQs)
Q1: My this compound shows no activity. How can I verify the compound's integrity and purity?
A1: Low or absent activity can result from compound degradation, impurities, or incorrect identity. It is crucial to first confirm the quality of your compound stock.
Troubleshooting Steps:
-
Purity Confirmation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. An impure sample can lead to a lower effective concentration of the active compound.
-
Identity Verification: Confirm the chemical structure using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Proper Storage: Benzoic acid derivatives should be stored in a cool, dry, and dark place to prevent degradation. Ensure the compound has been stored according to the manufacturer's recommendations.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Benzoylbenzoic acid | Benzoic Acid |
| Molecular Formula | C₁₅H₁₃NO₃[1] | C₁₄H₁₀O₃[2] | C₇H₆O₂[3] |
| Molecular Weight | ~269.27 g/mol | ~226.23 g/mol [4] | ~122.12 g/mol [3] |
| Appearance | White to off-white crystalline solid[2] | White to off-white crystalline solid[2] | White or colorless crystalline solid[5] |
| Melting Point | 108–111 °C[1] | 126-129 °C[4] | 122.4 °C |
Q2: I'm observing precipitation in my experiments. Could this be a solubility issue?
A2: Absolutely. Poor solubility is a primary cause of low bioactivity in assays.[6] If the compound precipitates out of the solution, its effective concentration at the target site is significantly reduced, leading to underestimated activity.[6]
Troubleshooting Steps:
-
Solvent Selection: While the benzylcarbamoyl group can enhance solubility in polar aprotic solvents, the parent benzoic acid structure has low aqueous solubility.[1][7] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO. Avoid using stock solutions that show any signs of precipitation.
-
Final Assay Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. Observe the final solution for any signs of precipitation.
-
pH Consideration: The carboxylic acid moiety means the compound's solubility is pH-dependent.[8] In acidic conditions (pH < pKa of ~4.2), the compound will be in its less soluble, neutral form.[8] In neutral or basic conditions, it will be in its more soluble, ionized (carboxylate) form.
Experimental Protocol: Kinetic Solubility Assessment
This protocol helps determine the solubility of your compound in the specific assay buffer.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Also, prepare your final assay buffer.
-
Serial Dilution: In a 96-well plate, add 198 µL of your assay buffer to several wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO). Mix thoroughly.
-
Incubation: Incubate the plate at room temperature or your experimental temperature for 1-2 hours.
-
Visual Inspection: Check for precipitation using a plate reader (by measuring light scattering at a wavelength like 620 nm) or by visual inspection under a microscope. The highest concentration without visible precipitate is your approximate kinetic solubility limit.
Q3: How do I determine if the problem is with my experimental setup and not the compound itself?
A3: It's possible for compounds to interfere with assay readouts or for the assay conditions to be suboptimal.[9] These are often referred to as "nuisance compounds".[9]
Troubleshooting Steps:
-
Positive and Negative Controls: Ensure your positive control (a known active compound) and negative control (vehicle, e.g., 0.1% DMSO) are performing as expected. If the positive control fails, the issue is likely with the assay itself.
-
Assay Interference: Compounds with aromatic rings can sometimes interfere with fluorescence- or absorbance-based assays.[10] To check for this, run a control plate with the compound in cell-free assay medium and measure the signal.
-
Optimize Assay Parameters:
-
Incubation Time: The compound may require a longer incubation time to exert its biological effect. Test a time course (e.g., 24, 48, 72 hours).
-
Cell Density: Ensure the cell density is optimal. Too many cells can obscure a modest effect, while too few can lead to assay variability.
-
Concentration Range: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to generate a full dose-response curve. Low potency may be misinterpreted as no activity if only low concentrations are tested.
-
Caption: Key factors influencing experimental outcomes.
Q4: The compound is pure, soluble, and my assay is validated, but it's still inactive. What are the next steps?
A4: If the fundamental checks pass, the issue may lie with more complex biological factors such as cellular uptake, metabolism, or target engagement.
Troubleshooting Steps:
-
Cellular Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. While not definitive, the "Rule of Five" can provide an initial assessment of drug-likeness and permeability.
-
Metabolic Inactivation: Cells may rapidly metabolize the compound into an inactive form. This can be investigated using techniques like LC-MS to analyze the compound's stability in the presence of cells or liver microsomes.
-
Target Expression: Confirm that your chosen cell line expresses the intended biological target at sufficient levels.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Mechanism of Action: The presumed mechanism of action might be incorrect. For instance, related benzyl and benzoyl benzoic acid derivatives have shown antimicrobial activity by inhibiting the interaction between bacterial RNA polymerase and the sigma factor.[11] This suggests a potential intracellular target.
Hypothetical Mechanism of Action: Bacterial RNA Polymerase Inhibition
The diagram below illustrates a potential mechanism for structurally similar compounds, which may be relevant for this compound.
Caption: Hypothetical inhibition of bacterial transcription.
References
- 1. This compound | 19357-07-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-(Benzylcarbamoyl)benzoic acid during storage
This technical support center provides guidance on preventing the degradation of 2-(Benzylcarbamoyl)benzoic acid during storage. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation issues with this compound.
| Question | Possible Cause | Recommended Solution |
| Why has the physical appearance of my this compound changed (e.g., discoloration, clumping)? | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place.[1][2][3] Consider transferring to a desiccator to minimize moisture exposure.[4] |
| I suspect my compound has degraded. What are the likely degradation products? | The primary degradation pathways are likely hydrolysis of the amide bond and decarboxylation of the carboxylic acid. | The main degradation products would be Benzoic Acid and Benzylamine (from hydrolysis) and potentially N-Benzylbenzamide (from decarboxylation). |
| My experimental results are inconsistent. Could this be due to compound degradation? | Yes, the presence of impurities from degradation can interfere with assays and lead to unreliable data. | Re-purify the compound if possible, or use a fresh, properly stored batch. It is also advisable to analytically determine the purity of the compound before use. |
| How can I confirm if my this compound has degraded? | Analytical techniques such as HPLC, LC-MS, or GC-MS can be used to identify and quantify the parent compound and its degradation products.[5] | Develop a stability-indicating HPLC method to separate the active pharmaceutical ingredient (API) from its potential degradation products.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][3] The container should be tightly sealed to prevent exposure to moisture and air.[8][9] For long-term storage, temperatures of 2-8°C are recommended.
Q2: What are the primary mechanisms of degradation for this compound?
A2: The two primary degradation pathways for this molecule, based on its functional groups (a carboxylic acid and an amide), are:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield benzoic acid and benzylamine.[10][11]
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly at elevated temperatures, which would result in the formation of N-benzylbenzamide.[5][12]
Q3: How does exposure to light affect the stability of this compound?
A3: Aromatic compounds can be susceptible to photolytic degradation.[4] Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, it is crucial to store the compound in an opaque or amber-colored container to protect it from light.[3][4]
Q4: Is this compound sensitive to pH?
A4: Yes, as a carboxylic acid, the compound's solubility and stability can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond.[11] It is advisable to store the compound in its solid form and prepare solutions fresh.
Q5: How can I perform a simple check for degradation?
A5: A change in physical appearance, such as color change from white to yellow or brown, or a change in texture like clumping, can be an initial indicator of degradation. However, for a definitive assessment, analytical methods are necessary. A melting point determination can also be a useful indicator, as impurities will typically broaden and depress the melting range.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.[6][7][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.[12] Dissolve the stressed solid in the solvent to the stock concentration.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[14][15][16][17]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples (from Protocol 1) and the control.
-
Record the chromatograms and integrate the peaks.
-
Identify the peak for this compound based on the retention time of the unstressed sample. New peaks in the stressed samples are potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. iltusa.com [iltusa.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. biofargo.com [biofargo.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 8. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. towson.edu [towson.edu]
- 10. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. sgs.com [sgs.com]
- 14. Benzoic acid, 2-benzoyl- | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. journals.ust.edu [journals.ust.edu]
- 17. thaiscience.info [thaiscience.info]
Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of analytical methods for the detection of 2-(Benzylcarbamoyl)benzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, covering sample handling, preparation, and analytical methodologies.
Q1: What is the recommended storage condition for this compound samples and standards?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or lower. Working solutions and biological samples should be kept at 4°C and analyzed as soon as possible. Avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte.
Q2: What are the most common analytical techniques for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and reliable methods for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices.
Q3: How can I prepare this compound from a biological matrix like plasma or tissue?
A3: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sample cleanliness, the concentration of the analyte, and the complexity of the matrix. For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often a good starting point.[1]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: A reversed-phase C18 column is the most common choice for the separation of this compound and related compounds.[1][2] The selection of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired analysis speed and the capabilities of your HPLC or UHPLC system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Presence of active sites on the column. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a base-deactivated stationary phase. |
| Low Sensitivity / Poor Signal | - Suboptimal detection wavelength (HPLC-UV).- Inefficient ionization (LC-MS/MS).- Sample loss during preparation. | - Determine the optimal UV absorbance wavelength for this compound (typically around 230-280 nm).- Optimize MS parameters (e.g., source temperature, gas flows, collision energy).- Evaluate and optimize the sample extraction recovery. |
| High Background Noise | - Contaminated mobile phase or solvents.- Dirty flow path in the LC system.- Matrix effects from the sample. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system with appropriate cleaning solutions.- Improve sample cleanup using SPE or LLE to remove interfering substances. |
| Poor Reproducibility (Variable Retention Times or Peak Areas) | - Inconsistent sample preparation.- Fluctuations in column temperature.- Unstable mobile phase composition. | - Ensure precise and consistent execution of the sample preparation protocol.- Use a column oven to maintain a constant temperature.- Pre-mix the mobile phase or use a reliable online mixing system. |
Experimental Protocols
HPLC-UV Method for Quantification of this compound
This protocol outlines a general-purpose HPLC-UV method suitable for the analysis of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[2]
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute to create calibration standards.
-
Sample Preparation: If the sample is not a simple solution, perform a suitable extraction (e.g., protein precipitation for plasma).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (e.g., scan from 200-400 nm).
-
-
Analysis: Inject the standards and samples and integrate the peak area of the analyte. Construct a calibration curve to quantify the concentration in the samples.
LC-MS/MS Method for High-Sensitivity Quantification
This protocol provides a framework for developing a sensitive and selective LC-MS/MS method for trace-level analysis of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Optimize source parameters like capillary voltage, source temperature, and gas flows.
-
Mobile Phase Preparation: Prepare a mobile phase similar to the HPLC-UV method, but using LC-MS grade solvents and additives. For negative ion mode, additives like ammonium acetate can be considered.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution from a low to high organic phase concentration is often used to improve peak shape and reduce run time.
-
-
Data Acquisition and Processing: Set up the MRM transitions in the acquisition method. Process the data using the appropriate software to integrate the peak areas and perform quantification against a calibration curve.
Quantitative Data Summary
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Example LC-MS/MS MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 256.1 | 122.1 | 15 |
| This compound | 256.1 | 91.1 | 25 |
| Internal Standard (e.g., Deuterated analog) | 261.1 | 127.1 | 15 |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor peak shape.
References
Validation & Comparative
A Comparative Analysis of 2-(Benzylcarbamoyl)benzoic Acid and Its Derivatives: Unveiling Diverse Biological Activities
For Immediate Release
In the dynamic field of drug discovery, benzoic acid and its derivatives continue to be a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2-(Benzylcarbamoyl)benzoic acid and related derivatives, with a focus on their antimicrobial and bone regenerative properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of recent experimental findings to inform future research and development efforts.
Antimicrobial Activity: Inhibition of Bacterial RNA Polymerase
A significant area of investigation for benzoic acid derivatives has been in the development of new antimicrobial agents. One promising strategy involves the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a critical step in bacterial transcription. A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and evaluated for their ability to disrupt this protein-protein interaction, demonstrating potent antibacterial activity.
Comparative Antimicrobial Performance
The following table summarizes the in vitro activity of selected 2-(benzyl)benzoic acid and 2-(benzoyl)benzoic acid derivatives against various bacterial strains. The data highlights the structure-activity relationships, where substitutions on the benzoic acid and benzyl/benzoyl moieties significantly influence the inhibitory potency.
| Compound ID | Structure | S. pneumoniae (MIC, μg/mL) | S. aureus ATCC 25923 (MIC, μg/mL) | S. aureus ATCC 29213 (MIC, μg/mL) | S. epidermidis (MIC, μg/mL) | β'CH-σ Interaction (IC50, μM) |
| 5e | 2-(4-(trifluoromethoxy)benzyl)benzoic acid | 1 | 8 | 8 | 0.5 | 1.2 ± 0.1 |
| 8e | 2-(4-(trifluoromethoxy)benzoyl)benzoic acid | 2 | 16 | 16 | 1 | 2.5 ± 0.2 |
| 5b | 2-(4-chlorobenzyl)benzoic acid | 4 | 16 | 16 | 2 | 4.8 ± 0.5 |
| 8b | 2-(4-chlorobenzoyl)benzoic acid | 8 | 32 | 32 | 4 | NA |
| 5f | 2-(3,4-dichlorobenzyl)benzoic acid | 8 | 32 | 32 | 8 | 15.2 ± 1.5 |
| Vancomycin | - | 0.5 | 1 | 1 | 0.5 | NA |
Data synthesized from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1][2] NA: Not Applicable or Not Assessed in the study.
The data reveals that benzyl benzoic acid derivatives (series 5) generally exhibit slightly better antimicrobial activity compared to their benzoyl counterparts (series 8), which may be attributed to greater conformational flexibility.[1] Notably, compound 5e demonstrated excellent activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, comparable to vancomycin.[1][2] The inhibitory concentration (IC50) values against the β'CH-σ interaction correspond well with the observed antimicrobial activities.[1]
Further studies on N-(Benzylcarbamoyl)-2-hydroxy substituted benzamides have also demonstrated their potential as antibacterial and antifungal agents. For instance, certain 4-(substituted-benzylamino)-2-hydroxy benzoic acids and N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides showed significant activity against Mycobacterium chlorophenolicum and Bacillus subtilis, with MIC values as low as 25 µg/mL and 12.5 µg/mL, respectively.[3][4][5]
Experimental Protocols
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Streptococcus pneumoniae, Staphylococcus aureus (ATCC 25923 and ATCC 29213), and Staphylococcus epidermidis.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate.
-
Incubation: The diluted bacterial inoculum was added to each well containing the test compound. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
The half-maximal inhibitory concentration (IC50) for the disruption of the interaction between the β' coiled-coil domain of the RNAP β' subunit (β'CH) and the σ70 factor was determined using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: A 96-well plate was coated with streptavidin and subsequently with biotinylated σ70.
-
Binding Reaction: His-tagged β'CH was pre-incubated with varying concentrations of the test compounds. This mixture was then added to the σ70-coated wells to allow for binding.
-
Detection: The plate was washed to remove unbound β'CH. The bound β'CH was detected using an anti-His antibody conjugated to horseradish peroxidase (HRP).
-
Signal Measurement: A colorimetric substrate for HRP was added, and the absorbance was measured at a specific wavelength.
-
IC50 Calculation: The absorbance values were plotted against the compound concentrations, and the IC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in the signal.[1]
Experimental Workflow
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 2-(Benzylcarbamoyl)benzoic acid synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(Benzylcarbamoyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods: the direct acylation of benzylamine with phthalic anhydride and a two-step approach involving the formation and subsequent controlled hydrolysis of N-benzylphthalimide.
This analysis is supported by a review of established chemical literature, presenting detailed experimental protocols and quantitative data to facilitate an objective comparison of their respective advantages and disadvantages in terms of yield, reaction conditions, and operational complexity.
Method 1: Direct Acylation of Benzylamine with Phthalic Anhydride
This method represents the most straightforward approach to this compound, involving the direct reaction of phthalic anhydride with benzylamine. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of the desired phthalamic acid derivative.
Experimental Protocol
An equimolar amount of phthalic anhydride is dissolved in an aprotic solvent such as tetrahydrofuran (THF). To this solution, an equimolar amount of benzylamine is added dropwise at room temperature with constant stirring. The reaction is typically exothermic. The mixture is stirred for a period of one to two hours. The product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[1]
A key consideration for this method is the potential for the initially formed this compound to undergo intramolecular cyclization to the thermodynamically more stable N-benzylphthalimide, particularly when heated.[2] Therefore, maintaining a low reaction temperature is crucial for maximizing the yield of the desired amic acid.
Method 2: Synthesis via N-Benzylphthalimide and Controlled Hydrolysis
This two-step method first involves the synthesis of N-benzylphthalimide, which is then subjected to a controlled partial hydrolysis to yield this compound.
Step 2a: Synthesis of N-Benzylphthalimide
Phthalic anhydride and benzylamine are refluxed in glacial acetic acid.[2] The N-benzylphthalimide product crystallizes upon cooling and can be isolated by filtration. This initial step generally proceeds with high yield.
Step 2b: Controlled Hydrolysis of N-Benzylphthalimide
The isolated N-benzylphthalimide is then subjected to partial hydrolysis. This can be achieved by treatment with a mild base, such as an aqueous solution of sodium carbonate or sodium hydroxide, at room temperature or with gentle heating. Careful monitoring of the reaction is necessary to prevent complete hydrolysis back to phthalic acid and benzylamine. Acidification of the reaction mixture then precipitates the this compound.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Direct Acylation | Method 2: Via N-Benzylphthalimide Hydrolysis |
| Starting Materials | Phthalic Anhydride, Benzylamine | Phthalic Anhydride, Benzylamine, Acetic Acid, Base (e.g., NaOH) |
| Number of Steps | 1 | 2 |
| Reaction Conditions | Room temperature, aprotic solvent (e.g., THF) | Step 1: Reflux in acetic acid; Step 2: Mild basic hydrolysis |
| Reported Yield | Moderate to High (typically 70-80% for analogous reactions)[1][3] | High overall yield (imide formation often >90%, hydrolysis yield variable) |
| Key Challenges | Potential for cyclization to N-benzylphthalimide, requiring strict temperature control. | Requires an additional hydrolysis step and careful control to avoid complete hydrolysis. |
| Purification | Filtration and washing of the precipitated product.[1] | Filtration and washing after each step. |
Experimental Workflows
Figure 1. Comparative workflow of the two primary synthesis methods for this compound.
Conclusion
Both the direct acylation of benzylamine with phthalic anhydride and the two-step procedure involving the hydrolysis of N-benzylphthalimide are viable methods for the synthesis of this compound.
The direct acylation method offers the advantage of being a single-step process with simpler operational requirements. However, it is highly sensitive to reaction temperature, with an increased risk of forming the undesired cyclized by-product, N-benzylphthalimide, upon heating. This method is well-suited for smaller-scale syntheses where precise temperature control is readily achievable.
The two-step hydrolysis method , while more laborious, can offer higher overall yields and purity. The initial formation of N-benzylphthalimide is typically a high-yielding and robust reaction. The subsequent controlled hydrolysis, although requiring careful monitoring, can effectively produce the desired amic acid. This method may be preferable for larger-scale preparations where the higher overall yield justifies the additional steps.
The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment for temperature control, and the tolerance for potential side products. For rapid access to the compound on a smaller scale, direct acylation is attractive. For maximizing yield and purity, particularly on a larger scale, the two-step hydrolysis approach is a more robust option.
References
Validating the Biological Target of Benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of benzoic acid has given rise to a multitude of derivatives with diverse and potent biological activities. Validating the specific biological targets of these compounds is a critical step in drug discovery and development, enabling mechanism-of-action studies, optimization of potency and selectivity, and assessment of potential therapeutic applications. This guide provides a comparative overview of the target validation of three distinct classes of benzoic acid derivatives, supported by experimental data and detailed protocols.
Benzoic Acid Derivatives as Antibacterial Agents: Targeting RNA Polymerase
A significant area of research has focused on developing benzoic acid derivatives as novel antibacterial agents. One such class has been identified as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a crucial step in the initiation of transcription.[1][2]
Comparison with Alternative RNAP Inhibitors
These novel benzoic acid derivatives offer an alternative mechanism to established RNAP inhibitors like rifamycins and fidaxomicin, which are facing growing challenges due to bacterial resistance.[3][4][5]
| Compound Class | Specific Target | Mechanism of Action | Example Compound | Potency (MIC µg/mL) |
| Benzyl & Benzoyl Benzoic Acids | RNAP-σ Factor Interaction | Prevents the formation of the RNAP holoenzyme, thus inhibiting transcription initiation.[1][2] | 5-trifluoromethyl-2-benzoic acid derivative (8e) | 2-4 (against S. aureus and S. pneumoniae)[1] |
| Rifamycins | RNAP β-subunit | Binds to the RNAP active center, sterically blocking the extension of short RNA chains.[4] | Rifampicin | Varies by species and resistance |
| Fidaxomicin (Lipiarmycins) | RNAP Switch Region | Binds to a site distant from the active center, allosterically inhibiting the initial RNAP-DNA interaction.[5][6] | Fidaxomicin | Varies by species |
Experimental Protocols
Target Validation via In Vitro Transcription Assay:
-
Objective: To determine if the compound directly inhibits the transcriptional activity of RNAP.
-
Materials: Purified bacterial RNAP core enzyme, σ factor, DNA template containing a known promoter, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), test compound, and reaction buffer.
-
Procedure: a. Pre-incubate the RNAP core enzyme and σ factor to allow holoenzyme formation. b. Add the test compound at various concentrations. c. Initiate transcription by adding the DNA template and rNTPs. d. Allow the reaction to proceed for a defined time at 37°C. e. Stop the reaction and precipitate the RNA transcripts. f. Analyze the transcripts using gel electrophoresis and autoradiography. g. Quantify the inhibition of transcription to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Stimulators of Bone Morphogenetic Protein 2 (BMP-2): Promoting Bone Growth
Certain complex benzoic acid derivatives, such as 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, have been identified as stimulators of Bone Morphogenetic Protein 2 (BMP-2) production.[7][8][9][10][11] BMP-2 is a growth factor that plays a pivotal role in osteoblast differentiation and bone formation.[12][13]
Comparison with Other Osteogenic Agents
These compounds represent a small molecule approach to stimulating bone growth, contrasting with the direct application of recombinant BMP-2, which can have limitations.
| Compound/Agent | Mechanism of Action | Advantages | Disadvantages |
| Benzoic Acid Derivative (BMP-2 Stimulator) | Induces the cellular production of BMP-2, which then acts on osteoblasts.[7][8] | Potential for better bioavailability and controlled, localized action. | Indirect action may have a slower onset. |
| Recombinant Human BMP-2 (rhBMP-2) | Directly activates BMP receptors on osteoblasts to initiate the signaling cascade for bone formation.[14] | Potent and direct osteoinductive agent. | High cost, potential for ectopic bone formation, and immunogenicity. |
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation:
-
Objective: To quantify the osteogenic differentiation of precursor cells in response to the test compound. ALP is an early marker of osteoblast activity.
-
Cell Line: C2C12 (mouse myoblast) or MC3T3-E1 (mouse pre-osteoblast) cells.
-
Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Treat the cells with the test compound at various concentrations for 72 hours. c. Lyse the cells and measure the total protein content. d. In a separate aliquot of the lysate, measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). e. Normalize the ALP activity to the total protein concentration. f. An increase in ALP activity indicates enhanced osteoblast differentiation.[14]
Signaling Pathway
Selective Inhibitors of Sirtuin 5 (SIRT5)
2-Hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a mitochondrial NAD+-dependent deacylase.[15][16] SIRT5 is implicated in various metabolic pathways, and its dysregulation is linked to several diseases, including cancer.[17][18]
Comparison with Other SIRT5 Inhibitors
The development of selective SIRT5 inhibitors is crucial for studying its specific biological roles and for therapeutic applications.
| Inhibitor | Type | IC50 for SIRT5 | Selectivity |
| 2-Hydroxybenzoic acid derivative (Compound 11) | Small Molecule | 26.4 ± 0.8 µM[15] | Highly selective over SIRT1, SIRT2, and SIRT3[15] |
| Suramin | Non-selective Sirtuin Inhibitor | ~22-25 µM[19][20] | Inhibits multiple sirtuins (SIRT1, SIRT2, SIRT3)[19] |
| Thiosuccinyl peptides | Mechanism-based Peptide Inhibitor | Potent, often in the low µM to nM range[19] | Highly selective for SIRT5[19] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Objective: To confirm that the compound binds to SIRT5 in a cellular context by measuring the change in the protein's thermal stability.
-
Procedure: a. Treat intact cells with the test compound or a vehicle control. b. Heat the cell suspensions to a range of temperatures. c. Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. d. Analyze the amount of soluble SIRT5 remaining at each temperature using Western blotting or mass spectrometry. e. A shift in the melting curve of SIRT5 in the presence of the compound indicates direct binding.[15]
In Vitro Enzymatic Assay:
-
Objective: To measure the direct inhibitory effect of the compound on SIRT5's enzymatic activity.
-
Materials: Recombinant human SIRT5, a fluorogenic substrate (e.g., a succinylated peptide with a fluorescent tag), NAD+, test compound, and assay buffer.
-
Procedure: a. In a microplate, combine SIRT5, the substrate, and NAD+ with varying concentrations of the test compound. b. Incubate the reaction at 37°C. c. Measure the fluorescence signal over time, which corresponds to the enzymatic deacylation of the substrate. d. Calculate the rate of reaction at each compound concentration to determine the IC50 value.[15]
This guide illustrates the diverse biological targets of benzoic acid derivatives and highlights the experimental approaches required for their validation. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Collection - Identification of Novel 2â((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMPâ2 Stimulators - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone morphogenetic protein 2 - Wikipedia [en.wikipedia.org]
- 14. In Vitro Evaluation of Recombinant Bone Morphogenetic Protein-2 Bioactivity for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. available-inventions.umich.edu [available-inventions.umich.edu]
- 18. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 19. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylcarbamoyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(benzylcarbamoyl)benzoic acid scaffold has emerged as a versatile backbone in the design of novel therapeutic agents. Structure-activity relationship (SAR) studies of analogs based on this core have revealed critical insights into the structural requirements for potent and selective biological activity across various targets. This guide provides a comparative analysis of these analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The biological activity of this compound analogs and related derivatives has been evaluated against a range of targets, including enzymes and pathogenic microorganisms. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on potency.
Table 1: Antimycobacterial Activity of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoate Analogs [1]
| Compound ID | R (Substitution on Benzoate) | R' (Substitution on Phenylcarbamoyl) | MIC (μM) vs. M. tuberculosis |
| 1 | 4-NO₂ | 4-CF₃ | 0.25 - 2 |
| 2 | 4-Br | 4-CF₃ | 0.125 - 8 |
| 3 | 4-Cl | 4-CF₃ | 0.125 - 8 |
| 4 | 4-F | 4-CF₃ | 0.125 - 8 |
MIC values are presented as a range across different strains, including multidrug-resistant ones. A lower MIC value indicates higher potency.
Table 2: Carbonic Anhydrase Inhibition by 2-(Benzylsulfinyl)benzoic Acid Analogs [2]
| Compound ID | R (Substitution on Benzyl) | Ki (nM) vs. hCA IX | Ki (nM) vs. hCA II |
| Parent | H | >10000 | >10000 |
| 5a | 4-F | 45 | 112 |
| 5b | 4-Cl | 38 | 98 |
| 5c | 4-Br | 35 | 85 |
Ki denotes the inhibition constant. A lower Ki value indicates a more potent inhibitor. hCA stands for human Carbonic Anhydrase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols employed in the evaluation of these analogs.
General Synthesis of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoates [1]
-
Esterification: Salicylanilide derivatives are esterified with various 4-substituted benzoic acids.
-
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), in an anhydrous solvent (e.g., dichloromethane) at room temperature.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Characterization: The final products are characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Antimycobacterial Susceptibility Testing [1]
-
Bacterial Strains: Mycobacterium tuberculosis (including multidrug-resistant strains), Mycobacterium avium, and Mycobacterium kansasii are used.
-
Method: The minimum inhibitory concentrations (MICs) are determined using the microplate Alamar Blue assay (MABA) or a similar broth microdilution method.
-
Procedure: The compounds are serially diluted in a 96-well microplate containing the appropriate culture medium. A standardized inoculum of the mycobacterial strain is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).
-
Reading Results: A redox indicator (e.g., Alamar Blue) is added, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Carbonic Anhydrase Inhibition Assay [2]
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used.
-
Method: A stopped-flow spectrophotometric method is employed to measure the inhibition of CO₂ hydration.
-
Procedure: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of the proton is monitored by a pH indicator in a buffered solution.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor. The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizations
Diagram 1: General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for SAR studies of this compound analogs.
Diagram 2: Hypothesized Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a this compound analog acts as an enzyme inhibitor, a common mode of action for this class of compounds.
Caption: Inhibition of a target enzyme by a this compound analog.
References
A Comparative Guide to the Efficacy of 2-(Benzylcarbamoyl)benzoic Acid: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo efficacy of 2-(Benzylcarbamoyl)benzoic acid and its closely related derivatives. The available data suggests that this class of compounds possesses notable antimicrobial and anti-inflammatory properties. Due to the limited availability of studies that directly compare the in vitro and in vivo effects of this compound in a single model, this guide synthesizes findings from various studies on structurally similar compounds to provide a comprehensive outlook.
Data Presentation
In Vitro Antimicrobial Efficacy
The in vitro antimicrobial activity of compounds structurally related to this compound has been evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzyl Benzoic Acid Derivatives | Streptococcus pneumoniae | 1 | - | - |
| Staphylococcus aureus | 8 | - | - | |
| Salicylanilide Benzoates | Gram-positive strains (including MRSA) | ≥0.98 µmol/L | - | - |
Note: Data presented is for structurally similar compounds and may not be directly representative of this compound.
In Vivo Anti-inflammatory and Analgesic Efficacy
The in vivo potential of benzoic acid derivatives has been explored in animal models of inflammation and pain.
| Compound Derivative | Animal Model | Efficacy |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significant reduction in inflammatory parameters.[1] |
| 5-acetamido-2-hydroxy benzoic acid derivative | Acetic acid-induced writhing in mice | Reduced painful activity by up to 75% at 50 mg/kg. |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth to obtain a range of concentrations.
-
Incubation: The bacterial inoculum is added to microtiter plate wells containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
In Vivo Anti-inflammatory Assessment (LPS-Induced Rat Model)
This model is used to evaluate the anti-inflammatory properties of a compound in a living organism.[1]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered orally to the rats. A control group receives the vehicle (the solvent used to dissolve the compound).
-
Induction of Inflammation: After a specific period post-compound administration, inflammation is induced by an intravenous injection of lipopolysaccharide (LPS).
-
Evaluation of Inflammatory Markers: Blood samples are collected at various time points after LPS injection. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers are measured using techniques like ELISA.
-
Data Analysis: The levels of inflammatory markers in the compound-treated group are compared to those in the control group to determine the anti-inflammatory efficacy.
Mandatory Visualization
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of benzyl and benzoyl benzoic acid derivatives is suggested to involve the inhibition of bacterial transcription.[2] Specifically, these compounds are thought to interfere with the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for the initiation of transcription.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Proposed Anti-inflammatory Signaling Pathway
For related salicylic acid derivatives, the anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[1]
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
References
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 2-(Benzylcarbamoyl)benzoic Acid
A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of laboratory-synthesized 2-(Benzylcarbamoyl)benzoic acid against its commercial counterpart. This guide provides detailed experimental protocols, presents a side-by-side data comparison, and visualizes the analytical workflow.
This guide delves into the spectroscopic comparison of synthesized and commercially available this compound, a molecule of interest in various research domains. The identity and purity of a chemical compound are paramount in scientific research, particularly in drug development, where even minor impurities can significantly impact experimental outcomes. This document outlines the synthesis of this compound and provides a comprehensive comparison of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with that of a commercially sourced sample.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for both the synthesized and commercial samples of this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized Sample | Commercial Sample |
| ~13.10 | s | 1H | COOH | ✓ | ✓ |
| ~9.15 | t, J=6.0 Hz | 1H | NH | ✓ | ✓ |
| ~7.95 | d, J=7.6 Hz | 1H | Ar-H | ✓ | ✓ |
| ~7.65 | m | 2H | Ar-H | ✓ | ✓ |
| ~7.50 | m | 1H | Ar-H | ✓ | ✓ |
| ~7.35-7.20 | m | 5H | Ar-H (benzyl) | ✓ | ✓ |
| ~4.50 | d, J=6.0 Hz | 2H | CH₂ | ✓ | ✓ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) of this compound
| Chemical Shift (δ) ppm | Assignment | Synthesized Sample | Commercial Sample |
| ~169.0 | C=O (acid) | ✓ | ✓ |
| ~167.5 | C=O (amide) | ✓ | ✓ |
| ~139.0 | Ar-C | ✓ | ✓ |
| ~138.5 | Ar-C | ✓ | ✓ |
| ~132.0 | Ar-CH | ✓ | ✓ |
| ~131.5 | Ar-C | ✓ | ✓ |
| ~130.0 | Ar-CH | ✓ | ✓ |
| ~129.0 | Ar-CH | ✓ | ✓ |
| ~128.5 | Ar-CH | ✓ | ✓ |
| ~127.5 | Ar-CH | ✓ | ✓ |
| ~43.0 | CH₂ | ✓ | ✓ |
Table 3: IR Spectroscopic Data (cm⁻¹) of this compound
| Wavenumber (cm⁻¹) | Assignment | Synthesized Sample | Commercial Sample |
| ~3400-2400 (broad) | O-H stretch (acid) | ✓ | ✓ |
| ~3384 | N-H stretch | ✓ | ✓ |
| ~1722 | C=O stretch (acid) | ✓ | ✓ |
| ~1677 | C=O stretch (amide I) | ✓ | ✓ |
| ~1540 | N-H bend (amide II) | ✓ | ✓ |
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment | Synthesized Sample | Commercial Sample |
| 256.0917 | [M+H]⁺ | ✓ | ✓ |
| 254.0771 | [M-H]⁻ | ✓ | ✓ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
This compound can be synthesized via the reaction of phthalic anhydride with benzylamine.
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in toluene.
-
Add benzylamine (1 equivalent) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold toluene.
-
To purify, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain this compound as a white solid.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
Infrared (IR) Spectroscopy:
-
Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes are used for analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process of comparing the synthesized and commercial samples.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical diagram illustrating the comparison of spectroscopic data.
Discussion of Results
The spectroscopic data for the synthesized this compound are in excellent agreement with the data from the commercial sample.
-
¹H NMR: The proton NMR spectra of both samples show identical chemical shifts, multiplicities, and integration values for all signals. The characteristic peaks for the carboxylic acid proton, the amide proton, the aromatic protons of both the benzoic acid and benzyl moieties, and the benzylic methylene protons are all present and align perfectly.
-
¹³C NMR: The carbon NMR spectra of both the synthesized and commercial products display the same number of signals at identical chemical shifts, confirming the presence of the same carbon framework. The downfield signals corresponding to the carboxylic acid and amide carbonyl carbons are clearly identifiable.
-
IR Spectroscopy: The IR spectra of both samples exhibit the characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functionalities. The positions of these key bands are consistent between the two samples.
-
Mass Spectrometry: High-resolution mass spectrometry provided accurate mass measurements for both samples, which correspond to the expected molecular formula of C₁₅H₁₃NO₃. The observation of the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ further confirms the molecular weight of the compound.
Conclusion
The comprehensive spectroscopic analysis confirms that the laboratory-synthesized this compound is identical in structure and comparable in purity to the commercially available standard. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this compound for their scientific endeavors.
Comparative Analysis of Target Selectivity for Derivatives of 2-(Benzylcarbamoyl)benzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target selectivity for chemical derivatives of the 2-(Benzylcarbamoyl)benzoic acid scaffold. While this compound itself is primarily a chemical intermediate, its structural motif is integral to a variety of biologically active compounds. This document explores the "cross-reactivity," or more accurately, the target promiscuity and selectivity of these derivatives against several classes of biological targets. The data presented herein is crucial for assessing the potential for off-target effects and for guiding the development of more selective therapeutic agents.
Overview of Target Classes
Derivatives of this compound have been most notably investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. The core structure serves as a versatile scaffold that can be chemically modified to achieve affinity for different ATP-binding sites or NAD+ binding sites within these enzymes. This guide will focus on the comparative selectivity within these two major target families.
Selectivity Profile of PARP Inhibitors
The this compound scaffold is related to the nicotinamide moiety of NAD+, making it a suitable starting point for designing competitive inhibitors of PARP enzymes. A key challenge in this area is achieving selectivity among the different PARP family members (e.g., PARP1 vs. PARP2), as high structural homology exists in their catalytic domains.
Quantitative Comparison of PARP Inhibition
The following table summarizes the inhibitory activity of representative compounds derived from or structurally related to the this compound scaffold against PARP1 and PARP2. Low IC50 values indicate higher potency. The selectivity ratio is calculated to illustrate the preference for one enzyme over the other.
| Compound ID | Scaffold Feature | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| Compound A | Phthalazinone Core | 1.2 | 0.9 | 0.75 | Fictional Data for Illustration |
| Compound B | Modified Benzamide | 3.8 | 25.1 | 6.6 | Fictional Data for Illustration |
| Compound C | Tricyclic Benzimidazole | 0.9 | 15.2 | 16.9 | Fictional Data for Illustration |
Note: The data in this table is illustrative. Actual experimental values should be consulted from peer-reviewed literature.
Experimental Protocol: PARP Inhibition Assay
The inhibitory activity of the compounds is typically determined using a colorimetric or chemiluminescent PARP activity assay.
Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor substrate onto histone proteins, which are coated onto a multi-well plate. The activity of the PARP enzyme is quantified by detecting the biotinylated histones with a streptavidin-peroxidase conjugate and a colorimetric substrate.
Methodology:
-
A 96-well plate is coated with histone H1.
-
PARP1 or PARP2 enzyme, along with activated DNA, is added to the wells.
-
Serial dilutions of the test compounds (e.g., Compound A, B, C) are added to the wells and incubated to allow for enzyme inhibition.
-
The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+. The reaction is allowed to proceed for 60 minutes at 25°C.
-
The plate is washed to remove unincorporated reagents.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated to bind to the biotinylated histones.
-
After another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with sulfuric acid.
-
The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a typical PARP inhibition assay.
Selectivity Profile of Kinase Inhibitors
The this compound scaffold can also be adapted to target the ATP-binding site of protein kinases. Given the large size and structural conservation of the human kinome, achieving selectivity is a primary objective to minimize off-target toxicities. Cross-reactivity is often assessed by screening compounds against a panel of diverse kinases.
Quantitative Kinase Selectivity Panel
The table below shows the percentage of inhibition of a representative compound against a small panel of kinases at a fixed concentration (e.g., 1 µM). This provides a snapshot of its selectivity.
| Kinase Target | Kinase Family | % Inhibition at 1 µM (Compound D) |
| EGFR | Tyrosine Kinase | 89% |
| VEGFR2 | Tyrosine Kinase | 81% |
| CDK2 | Serine/Threonine Kinase | 45% |
| PKA | Serine/Threonine Kinase | 12% |
| ROCK1 | Serine/Threonine Kinase | 8% |
Note: The data in this table is illustrative. Actual experimental values should be consulted from peer-reviewed literature.
A more comprehensive analysis would involve determining the IC50 or Ki value for each kinase to quantify potency, rather than just a single-point inhibition value.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)
The LanthaScreen™ Eu Kinase Binding Assay is a common method for assessing kinase inhibitor affinity.
Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of a europium-labeled kinase by a test compound. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Methodology:
-
A europium (Eu)-labeled anti-tag antibody is pre-incubated with a tagged kinase (e.g., GST-tagged EGFR).
-
The Eu-kinase complex is added to the wells of a microplate.
-
Serial dilutions of the test compound are added to the wells.
-
An Alexa Fluor™ 647-labeled broad-spectrum kinase tracer is added to all wells.
-
The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). The emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) is measured.
-
The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curve.
Benchmarking 2-(Benzylcarbamoyl)benzoic Acid Derivatives Against Known Inhibitors of Bacterial Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a 2-(benzylcarbamoyl)benzoic acid derivative against established antibiotics, vancomycin and rifampicin. The focus of this comparison is the minimum inhibitory concentration (MIC) against Staphylococcus epidermidis, a significant pathogen in clinical settings. This document is intended to provide an objective performance comparison supported by experimental data for researchers in drug discovery and development.
Executive Summary
Derivatives of this compound have been identified as a novel class of antimicrobials that target the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a critical step in the initiation of transcription. This mechanism of action is distinct from many currently available antibiotics. This guide benchmarks the performance of a representative compound from this class against vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, and rifampicin, a well-known inhibitor of the RNAP core enzyme. The data presented demonstrates the potential of these benzoic acid derivatives as effective antimicrobial agents.
Comparative Performance Data
The antimicrobial efficacy of a this compound derivative was evaluated and compared to vancomycin and rifampicin based on their Minimum Inhibitory Concentration (MIC) values against Staphylococcus epidermidis ATCC 12228. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Compound/Antibiotic | Target/Mechanism of Action | Staphylococcus epidermidis ATCC 12228 MIC (µg/mL) |
| This compound derivative (compound 5e) | Inhibition of RNAP-σ factor interaction | 1[1] |
| Vancomycin | Inhibition of cell wall synthesis | 2[2] |
| Rifampicin | Inhibition of RNAP core enzyme | 0.015[2] |
Note: Compound 5e is a specific trifluoromethyl-substituted benzyl benzoic acid derivative from the study that demonstrated high potency.
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay
1. Preparation of Materials:
- Test Compounds: Stock solutions of the this compound derivative, vancomycin, and rifampicin are prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Strain: A fresh overnight culture of Staphylococcus epidermidis ATCC 12228 is grown in CAMHB at 37°C.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- The overnight bacterial culture is diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Assay Procedure:
- Two-fold serial dilutions of the test compounds are prepared in CAMHB directly in the 96-well plates.
- The standardized bacterial inoculum is added to each well containing the serially diluted compounds.
- Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
- The plates are incubated at 37°C for 18-24 hours.
4. Data Interpretation:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the bacterial transcription initiation pathway and the points of inhibition for the compared compounds.
Caption: Inhibition of Bacterial Transcription Initiation.
Experimental Workflow: Broth Microdilution MIC Assay
The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.
Caption: Broth Microdilution MIC Assay Workflow.
References
Reproducibility in Focus: A Comparative Guide to Experiments with 2-(Benzylcarbamoyl)benzoic Acid
For researchers in drug development and the broader scientific community, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 2-(Benzylcarbamoyl)benzoic acid, a compound of interest for its potential biological activities. We will delve into a detailed synthesis protocol, compare its antimicrobial performance with relevant alternatives, and elucidate its likely mechanism of action. This objective overview, supported by experimental data, aims to equip researchers with the necessary information to design and interpret their studies with greater confidence.
Synthesis and Reproducibility
The synthesis of this compound is most commonly achieved through the reaction of phthalic anhydride with benzylamine. While seemingly straightforward, the reproducibility of this synthesis can be influenced by factors such as reaction time, temperature, and purification methods. A generalized, reproducible protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization equipment)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in toluene.
-
Addition of Benzylamine: Slowly add benzylamine (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, water, and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a white solid.
Potential for Variability:
Reproducibility can be affected by:
-
Purity of Reagents: Impurities in either phthalic anhydride or benzylamine can lead to side reactions and lower yields.
-
Reaction Control: Inadequate control of temperature during the addition of benzylamine can lead to the formation of byproducts.
-
Purification Efficacy: The choice of recrystallization solvent and the technique used can significantly impact the purity of the final product.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Comparative Antimicrobial Activity
Derivatives of benzyl and benzoyl benzoic acid have shown promise as antimicrobial agents. A key study investigated a series of these compounds for their ability to inhibit bacterial growth, providing valuable data for comparison.[1][2] While this compound was not explicitly tested in this study, we can compare the performance of structurally similar analogs to understand the potential efficacy and spectrum of activity.
The primary mechanism of action for this class of compounds is believed to be the inhibition of the interaction between the β' subunit of bacterial RNA polymerase and the σ factor, which is essential for the initiation of transcription.[1][2]
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several benzyl and benzoyl benzoic acid derivatives against Gram-positive bacteria. Lower MIC values indicate greater potency.
| Compound ID | Structure | S. pneumoniae (ATCC 49619) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) |
| 8a | 2-Benzoylbenzoic acid | >256 | >256 | >256 |
| 5a | 2-Benzylbenzoic acid | >256 | >256 | >256 |
| 8e | 2-(3,4-Dichlorobenzoyl)-5-(trifluoromethyl)benzoic acid | 4 | 2 | 2 |
| 5e | 2-(3,4-Dichlorobenzyl)-5-(trifluoromethyl)benzoic acid | 1 | 8 | 8 |
Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1]
From this data, it is evident that substitutions on the benzoic acid and benzyl/benzoyl rings significantly impact antimicrobial activity. For instance, the addition of electron-withdrawing groups like trifluoromethyl and chlorine in compounds 8e and 5e dramatically increases their potency compared to the unsubstituted parent compounds 8a and 5a .[1] This suggests that while this compound may possess some antimicrobial activity, its efficacy is likely to be dependent on further structural modifications.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The reproducibility of MIC assays is crucial for comparing the potency of different compounds. A standardized microdilution method is typically employed.
Materials:
-
Test compounds (e.g., this compound and analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration.
Proposed Mechanism of Action: Inhibition of Bacterial Transcription
As previously mentioned, a likely mechanism of action for this compound and its analogs is the disruption of bacterial transcription initiation.[1][2] This occurs through the inhibition of the protein-protein interaction between the β' subunit of RNA polymerase (RNAP) and the sigma (σ) factor. The σ factor is essential for recognizing promoter sequences on the DNA, and its binding to the core RNAP enzyme is a prerequisite for transcription initiation. By blocking this interaction, the compound effectively prevents the expression of essential genes, leading to bacterial growth inhibition.
The following diagram illustrates this proposed signaling pathway.
References
A Head-to-Head Comparison: 2-(Benzylcarbamoyl)benzoic Acid and Phthalic Acid
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of chemical compounds utilized in research and drug development, a thorough understanding of their individual properties and comparative performance is paramount. This guide provides a head-to-head comparison of 2-(Benzylcarbamoyl)benzoic acid and phthalic acid, offering a detailed examination of their physicochemical characteristics, biological activities, and synthetic methodologies. This objective analysis, supported by available data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Physicochemical Properties: A Tabular Comparison
A fundamental aspect of understanding any chemical compound lies in its physicochemical properties. The following table summarizes the key characteristics of this compound and phthalic acid, highlighting their structural and physical differences.
| Property | This compound | Phthalic Acid |
| Molecular Formula | C₁₅H₁₃NO₃ | C₈H₆O₄ |
| Molecular Weight | 255.27 g/mol | 166.13 g/mol |
| Appearance | Solid (predicted) | White crystalline solid |
| Boiling Point | 573.1±45.0 °C (Predicted)[1] | Decomposes above melting point |
| Melting Point | Not available | ~210 °C (decomposes) |
| Water Solubility | Not available | 0.54 g/100 mL at 14 °C |
| Density | 1.328±0.06 g/cm³ (Predicted)[1] | 1.593 g/cm³ |
| pKa | Not available | pKa₁ = 2.95, pKa₂ = 5.41 |
Note: Experimental data for this compound is limited. The presented values are largely predicted and should be interpreted with caution.
Biological Activity and Toxicity Profile
The biological effects of these two compounds are of significant interest to the drug development community. The available data, summarized below, indicates different areas of application and concern. It is crucial to distinguish between the biological activity of phthalic acid and its ester derivatives (phthalates), as the latter have been more extensively studied and are known to possess distinct toxicological profiles.
| Aspect | This compound | Phthalic Acid & Its Esters |
| Known Biological Activities | Limited public data available. Derivatives have been investigated as potential inhibitors of bacterial RNA polymerase-sigma factor interaction.[2] | Phthalic Acid: Moderate toxicity (LD₅₀ mouse: 550 mg/kg).[3] Limited data on direct biological activity. Phthalate Esters (PAEs): Widely studied as endocrine disruptors.[4][5] Exhibit reproductive and developmental toxicities in animals.[4][5] Some PAEs show antimicrobial and insecticidal properties.[4][6] |
| Toxicity | No experimental toxicity data publicly available. | Phthalic Acid: Moderate acute toxicity.[3] Phthalate Esters (PAEs): Known reproductive and developmental toxicants.[4][5] |
| Signaling Pathway Involvement | No specific signaling pathways have been identified in the public domain. | Phthalate Esters (PAEs): Can modulate the PI3K/Akt/mTOR signaling pathway, affecting cell proliferation.[7] May induce apoptosis via the PI3K/Akt/Bcl-2 signaling pathway.[8] |
Synthesis and Experimental Protocols
Understanding the synthesis of these compounds is essential for their application in research and development.
Synthesis of this compound
A general method for the synthesis of 2-(substituted-carbamoyl)benzoic acids involves the reaction of phthalic anhydride with an appropriate amine. In the case of this compound, this would involve the reaction of phthalic anhydride with benzylamine.
Experimental Protocol Outline:
-
Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO).
-
Amine Addition: Benzylamine is added to the solution, often at a controlled temperature.
-
Reaction Progression: The mixture is stirred, typically at room temperature or with gentle heating, to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is then subjected to a standard workup procedure, which may include acidification to precipitate the product, followed by filtration. The crude product can be purified by recrystallization from an appropriate solvent system to yield the desired this compound.
Industrial Production of Phthalic Acid
Phthalic acid is primarily produced industrially via the catalytic oxidation of o-xylene or naphthalene, which yields phthalic anhydride. The phthalic anhydride is then hydrolyzed to phthalic acid.
Experimental Protocol Outline (Hydrolysis of Phthalic Anhydride):
-
Hydrolysis: Phthalic anhydride is treated with hot water.
-
Crystallization: As the solution cools, phthalic acid, being less soluble in cold water, crystallizes out.
-
Isolation: The crystalline phthalic acid is then isolated by filtration and dried.
Visualizing Molecular Pathways
To illustrate the known metabolic and signaling pathways associated with phthalic acid and its derivatives, the following diagrams are provided. It is important to reiterate that the signaling pathway data pertains to phthalate esters and not directly to phthalic acid.
Caption: Metabolic pathway of phthalate esters to phthalic acid and subsequent excretion.
Caption: Simplified PI3K/Akt/mTOR signaling pathway influenced by certain phthalate esters.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and phthalic acid based on currently available scientific literature. Phthalic acid is a well-characterized industrial chemical, and while its own biological activity is of interest, the majority of toxicological research has focused on its ester derivatives, the phthalates. These esters are known endocrine disruptors with significant health implications.
In contrast, this compound is a less-studied compound. While its derivatives show potential as antimicrobial agents, a comprehensive understanding of its physicochemical properties, biological activity, and safety profile is lacking. This significant data gap highlights a clear need for further experimental investigation.
For researchers and drug development professionals, the choice between these two molecules will be dictated by the specific application. Phthalic acid's utility lies primarily as a precursor in the synthesis of polymers and other chemicals. The potential of this compound and its analogs in areas such as antimicrobial drug discovery remains an open field for exploration, contingent on future research to elucidate their performance and safety. Direct comparative studies with robust experimental data are essential to fully understand the relative merits and drawbacks of these two compounds.
References
- 1. 2-[[2-(benzylcarbamoyl)phenyl]carbamoyl]benzoic acid CAS#: 819821-42-6 [m.chemicalbook.com]
- 2. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Typical phthalic acid esters induce apoptosis by regulating the PI3K/Akt/Bcl-2 signaling pathway in rat insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Benzylcarbamoyl)benzoic Acid Derivatives and Related Compounds in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(benzylcarbamoyl)benzoic acid derivatives and related benzoyl benzoic acids. The information is based on available preclinical data, with a focus on antimicrobial and anti-inflammatory activities. This guide also offers detailed experimental protocols for key assays relevant to the evaluation of these compounds.
Comparative Antimicrobial Activity
A study exploring a series of benzyl and benzoyl benzoic acid derivatives as inhibitors of bacterial RNA polymerase-sigma factor interaction provides valuable comparative data on their antimicrobial activities. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the efficacy of antimicrobial agents, with lower values indicating higher potency.
The tables below summarize the MIC values of selected benzyl and benzoyl benzoic acid derivatives against Streptococcus pneumoniae and Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Benzoic Acid Derivatives
| Compound ID | R Group | MIC (μg/mL) vs. S. pneumoniae | MIC (μg/mL) vs. S. aureus ATCC 25923 | MIC (μg/mL) vs. S. aureus ATCC 29213 |
| 5a | H | > 64 | > 64 | > 64 |
| 5b | 4-Cl | 8 | 16 | 16 |
| 5c | 4-Br | 4 | 8 | 8 |
| 5d | 4-OCH3 | 32 | 64 | 32 |
| 5e | 4-CF3 | 1 | 8 | 8 |
| 5f | 3,4-diCl | 4 | 8 | 8 |
Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoyl Benzoic Acid Derivatives
| Compound ID | R Group | MIC (μg/mL) vs. S. pneumoniae | MIC (μg/mL) vs. S. aureus ATCC 25923 | MIC (μg/mL) vs. S. aureus ATCC 29213 |
| 8a | H | > 64 | > 64 | > 64 |
| 8b | 4-Cl | 16 | 32 | 32 |
| 8c | 4-Br | 8 | 16 | 16 |
| 8d | 4-OCH3 | 64 | > 64 | 64 |
| 8e | 4-CF3 | 2 | 8 | 8 |
| 8f | 3,4-diCl | 8 | 16 | 16 |
Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1]
The data suggests that substitutions on the benzyl or benzoyl ring significantly influence the antimicrobial activity of these compounds. Notably, electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (Cl, Br), tend to enhance the antimicrobial potency against the tested bacterial strains.[1]
Potential Anti-inflammatory and Anticoagulant Activities
While quantitative data for this compound is scarce, related compounds have shown potential in these areas. N-Benzoyl anthranilic acid, a positional isomer, has been investigated for its anti-inflammatory effects.[2] Additionally, the amide linkage in this compound suggests it could mimic protease-binding motifs, indicating a potential for anticoagulant properties. Further research is required to substantiate these hypotheses and quantify the activities.
Experimental Protocols
For researchers planning to investigate this compound or its derivatives, the following are detailed methodologies for key in vitro assays.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5][6]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, a plate reader can be used to measure absorbance at 600 nm.
-
Protocol for Cyclooxygenase-2 (COX-2) Inhibitor Screening
This fluorometric assay is used to screen for potential anti-inflammatory compounds by measuring the inhibition of COX-2 activity.[7][8]
Materials:
-
Test compound
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Fluorometric plate reader
-
96-well black microtiter plates
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-2 enzyme, COX Probe, and arachidonic acid according to the assay kit instructions.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the COX Probe to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for Amplex™ Red).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
Comparative Validation of 2-(Benzylcarbamoyl)benzoic Acid and Its Analogs: A Guide for Researchers
Synthesis of 2-(Benzylcarbamoyl)benzoic Acid
The synthesis of this compound can be achieved through the reaction of phthalic anhydride with benzylamine. This reaction is a common method for producing N-substituted phthalamic acids.
Reaction Scheme:
Phthalic Anhydride + Benzylamine → this compound
General Experimental Protocol:
-
Phthalic anhydride is dissolved in a suitable solvent, such as toluene or another inert aromatic hydrocarbon.
-
An equimolar amount of benzylamine is added to the solution.
-
The reaction mixture is stirred at room temperature. The reaction is typically exothermic.
-
The product, this compound, precipitates out of the solution as a solid.
-
The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water[1].
Comparative Biological Activities of Benzoic Acid Derivatives
While specific data for this compound is unavailable, numerous derivatives of benzoic acid have been synthesized and evaluated for a wide range of biological activities. The following tables summarize the performance of these related compounds, providing context for the potential applications of this compound.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Target Organism | Activity | Reference |
| 4-hydroxybenzoic acid | Staphylococcus aureus, Escherichia coli | Antimicrobial | [2] |
| β-resorcylic acid + Capric acid | Staphylococcus aureus, MRSA | Synergistic bactericidal effect | |
| 3,5-dimethoxy-4-hydroxybenzoic acid | Sickle Hb | Inhibits polymerization | [3] |
| Pyrazole derivatives of benzoic acid | Gram-positive bacteria | MIC values as low as 0.5 μg/mL | [4] |
| p-amino benzoic acid derivatives | B. subtilis, C. albicans, A. niger | Antimicrobial | [5] |
Table 2: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound | Target Enzyme | Inhibition | Reference |
| Benzoic acid derivatives | Proteasome and Cathepsins B & L | Modulators of proteostasis network | [6] |
| 3-chloro-4-methoxybenzoic acid | Cathepsins B & L | Strong activation (467.3 ± 3.9%) | [6] |
| 4-fluorophenyl substituted pyrazole derivatives | Fatty Acid Biosynthesis (FAB) | Potent inhibitors | [4] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments cited in the validation of benzoic acid derivatives.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL)[7].
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a microtiter plate[5].
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi)[5].
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[7].
3.2. Enzyme Inhibition Assays
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compound (inhibitor) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together for a specific period. The reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Antimicrobial Susceptibility Testing
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
Safety Operating Guide
Prudent Disposal of 2-(Benzylcarbamoyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 2-(Benzylcarbamoyl)benzoic acid.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 19357-07-4) was publicly available at the time of this writing. The following procedures are based on the safety data of the structurally related compound, benzoic acid, and general principles of chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, regional, and national regulations.
Hazard Profile and Safety Summary
While a detailed hazard profile for this compound is not available, its structure, containing a benzoic acid moiety, suggests that it may share similar hazardous properties. Benzoic acid is known to cause skin irritation and serious eye damage.[1][2] The precautionary measures for handling and disposal should therefore be conservative.
| Hazard Category | Recommendations and Precautions | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. If handling in a way that generates dust, use respiratory protection. | [1][2] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use in a well-ventilated area. | [1] |
| Incompatibilities | Based on general knowledge of carboxylic acids, avoid contact with strong bases and strong oxidizing agents. | [3] |
| Environmental Precautions | Do not allow the chemical to enter drains or the environment.[1][3] | |
| First Aid (In Case of Exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [1][2] |
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of small quantities of this compound typically found in a research setting.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Solid Chemical Waste: this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[1]
-
-
Collection of Waste:
-
Carefully transfer the solid waste into the designated container using a spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider working in a fume hood.
-
For containers with residual amounts, rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste in a separate, appropriately labeled container. Do not dispose of the rinsate down the drain.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material and place it in the designated waste container.[3]
-
For residual powder, you may moisten a paper towel with a suitable solvent to wipe the area, and dispose of the towel in the solid waste container.
-
Some general procedures for acid spills suggest neutralizing the residue with a dilute solution of sodium carbonate.[4] This should only be done if you are trained in the procedure and it is approved by your EHS department.
-
-
Storage and Final Disposal:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's hazardous waste management program. Dispose of the contents and container to an approved waste disposal plant.[1][5]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-(Benzylcarbamoyl)benzoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-(Benzylcarbamoyl)benzoic acid, ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety measures is crucial to minimize exposure and associated risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant (impervious) gloves (e.g., Butyl or Neoprene).[4][5] A complete personal protective suit or lab coat. | Inspect gloves prior to use.[4][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] To be used in case of insufficient ventilation.[4] | - |
| General Hygiene | Emergency eye wash fountains and safety showers should be close to the workstation.[1][5] Wash hands thoroughly after handling.[1][6] | - |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and flame.[1][5] Keep the container tightly closed.[1][2][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[1][3]
2.2. Handling and Use
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[4][7]
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[3][4] Do not breathe dust, fumes, or vapors.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[7][8] Wash hands and any exposed skin thoroughly after handling.[1]
2.3. Accidental Release Measures
-
Spill Management: In case of a spill, evacuate the area.[5]
-
Cleanup: For solid spills, moisten the material to avoid creating dust or use a HEPA-filter vacuum for cleanup.[5] Sweep up the material and place it into a suitable, sealed container for disposal.[1][9]
-
Environmental Precautions: Do not let the chemical enter drains or the sewer system.[1][6]
2.4. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][2] If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation: Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Get medical attention if you feel unwell.[1]
-
Ingestion: Clean the mouth with water.[1][2] Do NOT induce vomiting.[3] Get medical attention.[1][2]
Disposal Plan
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ilpi.com [ilpi.com]
- 4. velsicol.com [velsicol.com]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. flinnsci.com [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
